molecular formula C6H8O2 B7723019 1-(Furan-2-yl)ethanol CAS No. 55664-77-2

1-(Furan-2-yl)ethanol

Cat. No.: B7723019
CAS No.: 55664-77-2
M. Wt: 112.13 g/mol
InChI Key: UABXUIWIFUZYQK-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)ethanol is a valuable chiral alcohol and an important building block in organic and medicinal chemistry research. It is recognized as a key chiral intermediate for the synthesis of complex, biologically active molecules. For instance, (R)-1-(Furan-2-yl)ethanol serves as a critical precursor in the fabrication of natural products like synargentolides, a class of α, β-unsaturated δ-lactones that exhibit antifungal, antibiotic, and cytotoxic effects on human tumor cells . Furthermore, this enantiomer is also utilized as a starting material for the production of various pharmacologically relevant piperidine alkaloids, including (-)-Cassine and (-)-Spectaline, which are known for their glycosidase inhibition and anti-HIV activity . The efficient and enantioselective synthesis of this compound is a subject of ongoing research, with advanced methods such as the asymmetric bioreduction of 1-(furan-2-yl)ethanone using whole-cell biocatalysts like Lactobacillus paracasei BD101 being successfully employed to produce the (R)-enantiomer in high gram-scale and enantiopure form (>99% ee) . The compound requires proper handling and storage. It is typically supplied as a liquid and should be kept sealed in a dry environment, ideally at 2-8°C . Safety data indicates it may cause skin and serious eye irritation and may cause respiratory irritation, so the use of personal protective equipment and working in a well-ventilated area is advised . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)ethanol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABXUIWIFUZYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863342
Record name 2-Furanmethanol, .alpha.-methyl-
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4208-64-4, 55664-77-2
Record name α-Methyl-2-furanmethanol
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Record name 2-Furanmethanol, alpha-methyl-
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Record name Methylfurfuryl alcohol
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Record name 2-Furanmethanol, .alpha.-methyl-
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Record name 2-Furanmethanol, .alpha.-methyl-
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Record name α-methylfuran-2-methanol
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Foundational & Exploratory

Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Guide to Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(Furan-2-yl)ethanol, a valuable chiral synthon, from the biomass-derived platform chemical, furfural. Two principal methodologies are explored: the direct, one-step conversion of furfural via a Grignard reaction and a two-step approach involving the synthesis and subsequent reduction of the intermediate, 2-acetylfuran. This document offers detailed experimental protocols, a comparative analysis of the synthetic routes, and reaction pathway visualizations to support researchers in the effective synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a significant chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its furan moiety is a privileged scaffold in drug discovery, and the secondary alcohol provides a key functional handle for constructing more complex molecules. The synthesis of this alcohol from furfural, a readily available biorenewable chemical derived from hemicellulose, presents a sustainable alternative to petroleum-based routes. This guide details the two most prevalent and well-established methods for this transformation, providing the necessary technical details for laboratory implementation.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route for this compound depends on factors such as desired yield, scalability, and access to specific reagents and equipment. The two primary pathways from furfural offer distinct advantages and challenges.

Route 1: Direct Synthesis via Grignard Reaction. This one-step method involves the nucleophilic addition of a methyl group to the carbonyl carbon of furfural using a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). A subsequent aqueous workup yields the racemic this compound.

Route 2: Two-Step Synthesis via 2-Acetylfuran. This approach first involves the conversion of furan to 2-acetylfuran through a Friedel-Crafts acylation reaction. Furan itself can be produced from furfural via catalytic decarbonylation. The resulting ketone, 2-acetylfuran, is then selectively reduced to this compound using a chemical reducing agent like sodium borohydride (NaBH₄).

The following table summarizes the key parameters for each pathway:

ParameterRoute 1: Grignard ReactionRoute 2: 2-Acetylfuran Synthesis & Reduction
Starting Material FurfuralFuran (from Furfural)
Key Reagents Methylmagnesium halide (e.g., CH₃MgBr), Anhydrous Ether/THFAcetic anhydride, Catalyst (e.g., H₃PO₄), Reducing agent (e.g., NaBH₄)
Number of Steps 12
Typical Yield 81-98%2-Acetylfuran synthesis: 78-92%; Reduction: High (often quantitative with NaBH₄)
Selectivity High for the desired secondary alcoholHigh for both acylation and reduction steps
Key Considerations Requires strictly anhydrous conditions; Grignard reagents are highly moisture-sensitive.Two distinct reaction setups are needed; potential for byproduct formation in the acylation step.

Pathway 1: Direct Synthesis via Grignard Reaction

This method is the most direct route from furfural. The core of the reaction is the formation of a new carbon-carbon bond by the nucleophilic attack of the highly polarized Grignard reagent on the electrophilic carbonyl carbon of furfural.

Reaction Mechanism & Workflow

The process begins with the preparation of the methylmagnesium halide, which then reacts with furfural to form a magnesium alkoxide intermediate. This intermediate is subsequently protonated during an aqueous workup to yield the final product.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction & Purification prep_start Place Mg turnings in oven-dried flask under N₂ add_ether Add anhydrous diethyl ether prep_start->add_ether add_mebr Add CH₃Br solution dropwise to initiate add_ether->add_mebr reflux Reflux to complete formation of CH₃MgBr add_mebr->reflux cool_grignard Cool Grignard reagent to 0 °C reflux->cool_grignard Proceed to reaction add_furfural Add furfural solution dropwise (<10 °C) cool_grignard->add_furfural warm_stir Warm to RT and stir for 1-2 hours add_furfural->warm_stir quench Quench with saturated aq. NH₄Cl solution warm_stir->quench extract Extract with diethyl ether quench->extract dry_concentrate Dry organic layers & remove solvent extract->dry_concentrate distill Purify by vacuum distillation dry_concentrate->distill

An In-depth Technical Guide to the Stability and Degradation of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Furan-2-yl)ethanol is a chiral secondary alcohol that serves as a valuable building block in the synthesis of fine chemicals and pharmaceuticals.[1] Its structure, featuring a reactive furan ring and a hydroxyl-bearing stereocenter, makes it an important intermediate for complex molecular architectures, including potential therapeutics.[2] However, the very features that make this molecule synthetically useful also contribute to its inherent instability. A comprehensive understanding of its stability profile and degradation pathways is paramount for researchers, process chemists, and drug development professionals to ensure the integrity, safety, and efficacy of resulting products. This guide provides a detailed examination of the factors governing the stability of this compound, elucidates its primary degradation mechanisms, and offers robust experimental protocols for its assessment.

Physicochemical Properties and Intrinsic Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The furan ring is an electron-rich aromatic heterocycle susceptible to electrophilic attack, particularly under acidic conditions. The secondary alcohol group can be readily oxidized and can participate in dehydration or substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 27948-61-4 ((R)-enantiomer)[3][4]
Molecular Formula C₆H₈O₂[4]
Molecular Weight 112.13 g/mol [3][4]
Appearance Colorless to yellow liquid or low-melting solid
Solubility Good solubility in polar protic and aprotic solvents[5]
Storage Recommended: Freezer (-20°C), sealed in dry conditions[3]

The proximity of the hydroxyl group to the furan ring creates a benzylic-like system, which enhances the reactivity of the alcohol. Upon protonation, the resulting carbocation is stabilized by resonance with the electron-rich furan ring, predisposing the molecule to acid-catalyzed degradation.[6]

Major Degradation Pathways

The degradation of this compound is primarily driven by its susceptibility to acid catalysis, oxidation, and, to a lesser extent, thermal and photolytic stress.

Acid-Catalyzed Degradation: Polymerization and Dehydration

In the presence of acid, this compound is highly reactive.[6] The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized secondary carbocation. This intermediate is a key branching point for degradation. The most prevalent pathway, analogous to that of its parent compound furfuryl alcohol, is polymerization.[7][8][9] This process involves the electrophilic attack of the carbocation on the electron-rich furan ring of another molecule, leading to the formation of dimers, oligomers, and eventually a dark, cross-linked polymer.[9] This reaction can be vigorous and even explosive under certain conditions.[8] A competing, though less dominant, pathway is dehydration to form 2-vinylfuran.

cluster_acid Acid-Catalyzed Degradation A This compound B Protonated Alcohol A->B + H⁺ C Resonance-Stabilized Secondary Carbocation + H₂O B->C - H₂O D Polymerization (Major Pathway) C->D + another molecule E Dehydration to 2-Vinylfuran (Minor) C->E - H⁺

Caption: Acid-catalyzed degradation of this compound.

Oxidative Degradation: Side-Chain and Ring Cleavage

Oxidation represents another significant degradation route. The most straightforward oxidative pathway is the conversion of the secondary alcohol to its corresponding ketone, 2-acetylfuran.[6][10] This is a common transformation and a key impurity to monitor.

More destructive oxidative processes involve the furan ring itself. Oxidative cleavage of furans can lead to the formation of 1,4-dicarbonyl compounds.[11] Further oxidation can break down the ring entirely, yielding smaller acidic molecules like maleic acid, acetic acid, and oxalic acid.[12] Studies on related alkylated furans have also shown that oxidation can produce highly polar, gasoline-insoluble gums and potentially hazardous organic peroxides.[13] This highlights the importance of protecting this compound from atmospheric oxygen, especially during long-term storage or at elevated temperatures.

cluster_oxidation Oxidative Degradation A This compound B 2-Acetylfuran (Side-chain Oxidation) A->B [O] C Ring-Opened 1,4-Dicarbonyls A->C [O], Ring Cleavage E Peroxides & Gums A->E [O], Polymerization D Maleic Acid, Acetic Acid, etc. (Complete Oxidation) C->D Further [O]

Caption: Primary oxidative degradation pathways.

Thermal and Photodegradation

Thermal stress can promote degradation, primarily through dehydration.[14] Studies on the thermal degradation of furfuryl alcohol indicate that dehydration pathways are activated at temperatures around 140-160°C.[14][15] For this compound, this could lead to the formation of 2-vinylfuran.

Furan derivatives are also known to be photoreactive.[16][17] Upon exposure to UV radiation, particularly in concentrated solutions, they can undergo dimerization via [2+2] cycloaddition reactions.[16][17] While specific data for this compound is limited, this potential for photodegradation necessitates protection from light.

A Practical Guide to Stability Assessment

To characterize the stability profile of this compound and any drug substance or product containing it, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is essential.[18][19][20]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[19] The primary goals are to identify likely degradation products, elucidate degradation pathways, and, crucially, to prove the specificity of the analytical method.[20] A degradation of 10-20% is typically targeted to ensure that the primary degradation products are formed without being destroyed by excessive stress.[18]

Table 2: Illustrative Forced Degradation Results (Hypothetical)

Stress Condition% Degradation of ParentNo. of Degradants >0.1%Major Degradant(s)
0.1 M HCl, 60°C, 24h >90% (Polymerization)N/A (Insoluble)Polymeric material
0.1 M NaOH, 60°C, 24h < 2%0None
3% H₂O₂, RT, 24h ~15%22-Acetylfuran, unknown polar species
Heat, 80°C, 72h ~5%12-Acetylfuran
Photostability (ICH Q1B) ~8%1Unknown
Control (RT, Dark) < 1%0None
Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies. A concentration of 1 mg/mL is often a suitable starting point.[21]

Protocol 1: Forced Degradation Study of this compound

  • Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots and quench the reaction if necessary (e.g., by dilution) before analysis.

  • Thermal Degradation : Transfer the pure compound (solid or liquid) to a vial and place it in an oven at a controlled temperature (e.g., 80°C). At specified intervals, dissolve a weighed amount of the stressed solid in a solvent for analysis.

  • Photostability : Expose the sample (in a photostable, transparent container) to light conditions as specified in ICH guideline Q1B. A parallel sample wrapped in aluminum foil serves as a dark control.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

  • Instrumentation : HPLC system with a diode array or multi-wavelength UV detector, equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution is typically required to separate the parent compound from polar and non-polar degradants.

    • Solvent A : Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

    • Solvent B : Acetonitrile or Methanol.

  • Method Development :

    • Inject a standard solution of this compound to determine its retention time and peak shape.

    • Analyze the samples from the forced degradation study. The key objective is to optimize the gradient (e.g., starting at 5% B, ramping to 95% B) to achieve baseline separation between the parent peak and all process impurities and degradation products.

    • Use a Diode Array Detector to check for peak purity across all stressed samples. This ensures that no co-eluting peaks are hidden under the main analyte peak.

  • Validation : A method is considered "stability-indicating" once it can unambiguously quantify the analyte in the presence of its degradation products. This is a critical component of method validation as per ICH Q2(R1) guidelines.

cluster_workflow Stability Assessment Workflow A Prepare 1 mg/mL Stock Solution B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B D Analyze Stressed Samples B->D C Develop HPLC Method (C18, Gradient) C->D E Check Peak Purity & Separation D->E E->C Optimize Gradient F Validate Stability- Indicating Method E->F Separation Achieved

Caption: Workflow for stability assessment and method development.

Storage and Handling Recommendations

Based on its chemical liabilities, the following storage and handling procedures are recommended to maintain the purity and integrity of this compound:

  • Temperature : Store in a freezer at or below -20°C to minimize thermal degradation and slow down potential oxidative reactions.[3]

  • Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Containers should be tightly sealed.

  • Light : Protect from light by using amber vials or storing in the dark to avoid photodegradation.

  • pH : Avoid contact with acidic materials, which can catalyze rapid and potentially hazardous polymerization.

Conclusion

This compound is a molecule of significant synthetic utility, but its inherent reactivity demands careful consideration of its stability. The primary degradation pathways are acid-catalyzed polymerization and oxidation of both the side chain (to 2-acetylfuran) and the furan ring itself. It is also susceptible to thermal and photolytic stress. For professionals in research and drug development, a thorough understanding of these pathways, coupled with rigorous experimental evaluation through forced degradation studies and the use of validated stability-indicating methods, is not merely a regulatory requirement but a scientific necessity to ensure the quality and safety of its applications.

References

The Ubiquitous Presence of 1-(Furan-2-yl)ethanol in Foods and Beverages: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Formation, Occurrence, and Analysis for Researchers and Scientific Professionals

Abstract

1-(Furan-2-yl)ethanol is a significant volatile organic compound that contributes to the characteristic sensory profiles of a wide array of thermally processed foods and beverages. Formed primarily through the Maillard reaction and caramelization, its presence is an indicator of heat treatment and a key component of the desirable aromas in products like coffee, baked goods, and beer. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into the intricate chemical pathways of its formation, presents a detailed protocol for its quantification using modern analytical techniques, and briefly touches upon the toxicological context of furanic compounds. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction: The Chemistry and Sensory Significance of this compound

This compound, a secondary alcohol also known as 2-furyl methyl carbinol, is a heterocyclic compound characterized by a furan ring substituted with an ethanol group.[1] As a volatile compound, it plays a crucial role in the flavor and aroma profiles of many foods and beverages, often imparting nutty, caramel-like, or bready notes.[2] Its formation is intrinsically linked to thermal processing, making it a key marker for the chemical changes that occur during cooking, baking, roasting, and brewing.[3][4] Understanding the distribution and formation of this compound is paramount for controlling and optimizing the sensory qualities of food products.

Natural Occurrence of this compound in the Human Diet

This compound and its parent compound, furfuryl alcohol, are found in a variety of heat-treated foods and beverages.[3][5] Its presence is a direct consequence of the complex chemical reactions initiated by heat. The concentration of these compounds can vary significantly depending on the food matrix, processing conditions (temperature and duration), and storage.[6]

Below is a summary of its occurrence in several key food and beverage categories.

Table 1: Occurrence of Furan Derivatives in Various Food and Beverage Products

Food/Beverage CategoryKey ProductsTypical Concentration Range of Furan DerivativesReferences
Beverages Brewed Coffee, Canned Coffee, Beer, Wine, Fruit JuicesBrewed Coffee: up to 35,082 ng/g; Canned Coffee: up to 25,152 ng/g; Wine: 1-10 mg/L[5][7][8][9]
Bakery Products Bread, Cookies, Crackers, DonutsGenerally lower levels, e.g., Cookies: 0.57-1.48 ng/g[7][10]
Processed Foods Soy Sauce, Tomato Products, Canned & Jarred FoodsSoy Sauce: up to 9.4 µg/mL; Tomato Concentrate: up to 13.9 µg/g[3][11]

Note: The table includes data for furan and its derivatives, as analytical studies often quantify a range of these related compounds. Concentrations are highly variable.

Formation Pathways: The Chemistry of Flavor Generation

The generation of this compound in food is not a result of its addition as an ingredient but rather its de novo synthesis from precursors naturally present in the raw materials. The primary mechanisms are the Maillard reaction and caramelization.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4] This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods.[4][12] The formation of furanic compounds, including this compound, is a well-documented outcome of this pathway.[2][13]

The key steps involve:

  • Condensation: The carbonyl group of a reducing sugar reacts with the amino group of an amino acid to form an N-substituted glycosylamine.[14]

  • Rearrangement: The unstable glycosylamine undergoes an Amadori rearrangement to form a ketosamine.[14]

  • Degradation and Cyclization: The Amadori compound degrades through various pathways, including dehydration and fragmentation, leading to the formation of reactive intermediates like dicarbonyls. These intermediates can then cyclize to form furan rings.[2][13] Furfural, a key precursor, is formed and can be subsequently reduced to furfuryl alcohol or react with other molecules.

Caramelization

Caramelization is the thermal decomposition of sugars in the absence of amino acids.[4] At high temperatures, sugars break down and re-form into a complex mixture of compounds, including furan derivatives, which contribute to the characteristic caramel flavor and brown color.

The diagram below illustrates the central role of sugar degradation and the Maillard reaction in the formation of furanic precursors.

G cluster_precursors Precursors cluster_reactions Primary Thermal Reactions cluster_intermediates Key Intermediates Reducing Sugars Reducing Sugars Maillard Reaction Maillard Reaction Reducing Sugars->Maillard Reaction Caramelization Caramelization Reducing Sugars->Caramelization Amino Acids Amino Acids Amino Acids->Maillard Reaction Ascorbic Acid Ascorbic Acid Oxidation Oxidation Ascorbic Acid->Oxidation PUFA Polyunsaturated Fatty Acids PUFA->Oxidation Amadori Products Amadori Products Maillard Reaction->Amadori Products Dicarbonyls Dicarbonyls Caramelization->Dicarbonyls Furfural Furfural Oxidation->Furfural Oxidation->Furfural Amadori Products->Dicarbonyls Dicarbonyls->Furfural Final Product This compound & other Furan Derivatives Furfural->Final Product Reduction/ Further Reactions

Caption: Formation pathways of this compound from common food precursors.

Analytical Methodologies for Quantification

Due to the high volatility of this compound and its presence at trace levels, its accurate quantification requires sensitive and specific analytical techniques.[15][16] The gold standard method is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace sampling technique.[15][17]

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in complex matrices like food.[16][18] A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the GC inlet for thermal desorption and analysis.

Self-Validating Experimental Protocol: Quantification of this compound

This protocol provides a robust, self-validating methodology for the determination of this compound in a liquid matrix (e.g., coffee or beer).

Instrumentation:

  • GC system with a mass selective detector (MSD)

  • HS-SPME autosampler

  • SPME fiber: e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for volatile compounds.[18]

Materials:

  • 20 mL headspace vials with PTFE-faced septa

  • This compound analytical standard

  • Internal Standard (IS): d4-furan or a suitable deuterated analog.[17]

  • Sodium chloride (NaCl)

  • Methanol (for stock solutions)

  • Deionized water

Step-by-Step Methodology:

  • Standard Preparation:

    • Rationale: Accurate standards are the foundation of quantification. Gravimetric preparation minimizes errors from solvent volatility.

    • Protocol: Prepare a stock solution of this compound and the internal standard in methanol. Create a series of working standards by diluting the stock solution in deionized water to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Rationale: Homogenization ensures a representative sample. Salting-out with NaCl increases the volatility of the analyte, enhancing its transfer to the headspace.[17]

    • Protocol:

      • Weigh 5 g of the liquid sample into a 20 mL headspace vial.

      • Add a known amount of the internal standard solution. (Self-Validation Point: The IS corrects for variations in extraction efficiency and injection volume).

      • Add 1 g of NaCl to the vial.

      • Immediately seal the vial with a septum cap.

      • Prepare a method blank using deionized water instead of the sample. (Self-Validation Point: Blanks confirm no contamination from the system or reagents).

  • HS-SPME Extraction:

    • Rationale: Equilibration time and temperature are critical parameters that must be optimized and kept consistent to ensure reproducible partitioning of the analyte between the sample and the headspace.[19]

    • Protocol:

      • Place the vial in the autosampler tray.

      • Equilibrate the sample at 60°C for 15 minutes with agitation.

      • Expose the SPME fiber to the headspace for 20 minutes at 60°C.

  • GC-MS Analysis:

    • Rationale: The GC column separates the analytes based on their boiling points and polarity. The MS detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

    • Protocol:

      • Desorption: Transfer the fiber to the GC inlet and desorb at 250°C for 3 minutes.

      • Column: Use a mid-polarity column (e.g., HP-5MS).[7]

      • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

      • MS Parameters: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for this compound (e.g., m/z 112, 97, 81) and the internal standard.

  • Quantification:

    • Rationale: A calibration curve based on the response ratio of the analyte to the internal standard provides the most accurate quantification.

    • Protocol:

      • Generate a calibration curve by analyzing the working standards under the same conditions as the samples.

      • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

      • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Caption: HS-SPME-GC-MS workflow for this compound quantification.

Toxicological and Safety Considerations

The presence of furan and its derivatives in food is a subject of ongoing research and evaluation by public health agencies like the FDA and EFSA.[20] Furan itself has been classified as a "possible human carcinogen (Group 2B)" by the International Agency for Research on Cancer (IARC) based on animal studies.[3][21] Toxicological studies indicate that furan can be hepatotoxic (toxic to the liver) in animals at high doses.[15][21][22] While the levels of these compounds in most foods are low, dietary intake is the primary route of human exposure.[15][21] Therefore, understanding the occurrence and formation of these compounds is crucial for both food quality and safety assessments.

Conclusion

This compound is an integral component of the chemical landscape of thermally processed foods and beverages. Its formation via the Maillard reaction and other heat-induced pathways is fundamental to the development of desirable sensory characteristics. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide the necessary sensitivity and specificity for its accurate quantification, enabling researchers to study its formation, stability, and impact on food quality. As interest in food safety and neo-formed contaminants continues, a thorough understanding of compounds like this compound will remain a key focus for the scientific community.

References

Toxicological Profile of 1-(Furan-2-yl)ethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological profile of 1-(Furan-2-yl)ethanol (CAS No. 27948-61-4), a furan-containing secondary alcohol. Due to the limited availability of direct toxicological data for this specific compound, this guide establishes a robust profile by leveraging extensive data from structurally related and metabolically similar compounds, primarily furan and furfuryl alcohol. The core of furan toxicology lies in its metabolic activation by cytochrome P450 enzymes to the highly reactive intermediate, cis-2-butene-1,4-dial (BDA). This guide elucidates this critical metabolic pathway, details the mechanisms of BDA-induced cytotoxicity and genotoxicity, and outlines the key toxicological endpoints of concern, including hepatotoxicity and carcinogenicity. Furthermore, this document provides detailed experimental protocols for the in vitro and in vivo assessment of these toxicological endpoints, offering a framework for the safety evaluation of this compound and other furan derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of furan-containing compounds.

Introduction and Chemical Identity

This compound is a secondary alcohol characterized by a furan ring substituted with an ethanol group at the second position. It is a chiral compound and is utilized in chemical synthesis and potentially as a flavoring agent.[1] Its toxicological profile is intrinsically linked to the chemistry of the furan moiety, a common structural motif in a variety of natural and synthetic compounds. The presence of the furan ring is a key determinant of its metabolic fate and potential for toxicity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 27948-61-4[3]
Molecular Formula C₆H₈O₂[2]
Molecular Weight 112.13 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 170 °C[4]
Flash Point 65 °C[4]
Solubility Miscible with water and common organic solvents[4]

Metabolic Fate and Mechanism of Toxicity

The toxicological potential of furan-containing compounds is predominantly dictated by their metabolic activation. The primary pathway of concern involves the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive and electrophilic intermediate.[5]

Metabolic Activation to cis-2-Butene-1,4-dial (BDA)

cluster_0 Phase I Metabolism (Liver Microsomes) cluster_1 Detoxification & Cellular Damage This compound This compound Reactive Intermediate (BDA derivative) Reactive Intermediate (BDA derivative) This compound->Reactive Intermediate (BDA derivative) CYP2E1 Glutathione Conjugate Glutathione Conjugate Reactive Intermediate (BDA derivative)->Glutathione Conjugate GSH Conjugation (Detoxification) Protein Adducts Protein Adducts Reactive Intermediate (BDA derivative)->Protein Adducts DNA Adducts DNA Adducts Reactive Intermediate (BDA derivative)->DNA Adducts Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity Genotoxicity Genotoxicity DNA Adducts->Genotoxicity

Caption: Proposed metabolic pathway of this compound.

Detoxification Pathways

The primary detoxification pathway for the reactive BDA intermediate is conjugation with glutathione (GSH), a reaction that can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs). The resulting GSH-BDA conjugate is then further metabolized and excreted in the urine.[8] The balance between the rate of BDA formation and its detoxification via GSH conjugation is a critical determinant of the extent of cellular damage.

Key Toxicological Endpoints

Based on the toxicological profiles of furan and furfuryl alcohol, the primary toxicological concerns for this compound are hepatotoxicity, genotoxicity, and carcinogenicity.

Hepatotoxicity

The liver is the primary target organ for furan-induced toxicity due to the high concentration of CYP2E1 enzymes responsible for its metabolic activation.[9] Acute and sub-chronic exposure to furan in rodents leads to dose-dependent liver injury characterized by necrosis, apoptosis, and inflammation.[10][11]

Table 2: Summary of Hepatotoxicity Data for Furan and Furfuryl Alcohol

CompoundSpeciesExposure RouteKey FindingsNOAEL/LOAELReference
Furan RatOral (gavage)Mild histological lesions in the liver.NOAEL: 0.03 mg/kg bw/day[10]
Furan MouseOral (gavage)Histological changes in the liver.NOAEL: 0.12 mg/kg bw/day[11]
Furfuryl Alcohol Rat, MouseInhalationLesions in the nasal respiratory and olfactory epithelium.-[12]
Genotoxicity

The genotoxicity of furan is a subject of ongoing research, with some studies suggesting a genotoxic mode of action, at least in part.[10] The reactive metabolite, BDA, can form adducts with DNA, which can lead to mutations and chromosomal aberrations if not repaired.[7] However, short-term genotoxicity tests for furan have produced mixed results.[13]

Carcinogenicity

Furan is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence of carcinogenicity in experimental animals.[14] Chronic oral exposure to furan has been shown to cause liver tumors (hepatocellular and cholangiocarcinomas) in both rats and mice.[14] The carcinogenic mechanism is thought to be a combination of genotoxic and non-genotoxic effects, including chronic cytotoxicity and regenerative cell proliferation.

Regulatory Context and Safety Evaluation

As a potential flavoring substance, the safety of this compound would be evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations often group structurally related compounds. Furfuryl alcohol and other furan derivatives have been evaluated by both JECFA and EFSA.[13][14][15]

JECFA has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for furfural and a number of related substances, including furfuryl alcohol.[14] EFSA's Flavouring Group Evaluations (FGEs) on furan derivatives, such as FGE.13, FGE.66, and FGE.67, provide a framework for assessing the safety of these compounds.[13][15][16][17] For instance, in FGE.67, a No-Observed-Adverse-Effect Level (NOAEL) of 22.6 mg/kg bw per day was derived for 2-acetylfuran.[15] These values for structurally similar compounds provide important benchmarks for a preliminary risk assessment of this compound.

Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation of this compound would involve a battery of in vitro and in vivo assays. The following protocols are based on established methods for assessing the toxicity of furan and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

cluster_workflow MTT Assay Workflow A 1. Cell Seeding (e.g., HepG2 cells in 96-well plates) B 2. Treatment (Varying concentrations of this compound) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Addition of MTT Reagent C->D E 5. Incubation (Formation of formazan crystals) D->E F 6. Solubilization of Formazan (e.g., with DMSO) E->F G 7. Absorbance Measurement (Spectrophotometer at ~570 nm) F->G H 8. Data Analysis (Calculation of IC50) G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Plate hepatic cells (e.g., HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).

In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Treatment: Expose a suitable cell line (e.g., TK6 or HepG2) to various concentrations of this compound, with and without metabolic activation (S9 mix).

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on microscope slides.

  • Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

In Vivo Acute Oral Toxicity Study (OECD 423)

This study provides information on the short-term toxicity of a substance after a single oral dose.

cluster_workflow Acute Oral Toxicity (OECD 423) Workflow A 1. Animal Acclimatization (e.g., Sprague-Dawley rats) B 2. Dosing (Single oral gavage of this compound) A->B C 3. Observation Period (14 days for clinical signs and mortality) B->C D 4. Body Weight Measurement C->D E 5. Necropsy (Gross pathological examination) C->E F 6. Data Analysis (Determination of LD50 or classification) E->F

Caption: Workflow for an in vivo acute oral toxicity study.

Methodology:

  • Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).

  • Dosing: Administer a single oral dose of this compound to a small group of animals (e.g., 3 animals) at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Step-wise Procedure: Depending on the outcome of the initial dose, either stop the test or dose another group of animals at a lower or higher dose.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Classification: Based on the number of mortalities at different dose levels, classify the substance according to its acute toxicity.

In Vivo Sub-chronic Toxicity Study (OECD 408)

This 90-day study provides information on the potential adverse effects of repeated oral exposure to a substance.

Methodology:

  • Animal Selection: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer this compound daily by gavage at three or more dose levels for 90 days. Include a control group.

  • In-life Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Organ Weights and Histopathology: Conduct a full necropsy, weigh major organs, and perform histopathological examination of a comprehensive set of tissues.

  • Data Analysis: Analyze the data to identify any treatment-related adverse effects and determine a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions

The toxicological profile of this compound is predicted to be dominated by the metabolic activation of its furan ring to the reactive intermediate, cis-2-butene-1,4-dial. This mechanism strongly suggests a potential for hepatotoxicity, genotoxicity, and, upon chronic exposure, carcinogenicity. While direct toxicological data for this compound is scarce, the extensive database on furan and structurally related compounds like furfuryl alcohol provides a solid foundation for a preliminary safety assessment.

Future research should focus on obtaining direct experimental data for this compound to validate the predictions made in this guide. Key areas for investigation include:

  • Metabolism studies: To confirm the formation of BDA and characterize the specific metabolic profile of this compound.

  • In vitro genotoxicity testing: A comprehensive battery of assays to clarify its mutagenic and clastogenic potential.

  • In vivo toxicity studies: Acute and sub-chronic studies to determine its target organs and establish a NOAEL.

Such data will be crucial for a definitive risk assessment and for ensuring the safe use of this compound in any potential application.

References

Quantum chemical calculations for 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-(Furan-2-yl)ethanol

This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. As a valuable chiral building block in modern organic synthesis, a deep understanding of its structural, electronic, and spectroscopic properties is paramount for its application in pharmaceutical and materials science.[1][2] Computational chemistry offers a powerful, predictive lens to elucidate these characteristics at the molecular level, guiding experimental design and accelerating discovery.[3][4]

Foundational Principles: The 'Why' Behind the 'How'

Before embarking on the practical aspects of the calculations, it is crucial to understand the theoretical underpinnings that govern our choice of methodology. The goal is not merely to generate data, but to produce scientifically sound and experimentally relevant results.

The Power of Density Functional Theory (DFT)

For organic molecules like this compound, Density Functional Theory (DFT) strikes an optimal balance between computational accuracy and resource efficiency.[5][6] Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven remarkably successful for predicting geometries, vibrational frequencies, and electronic properties of a wide range of molecules.[3][7] A popular and reliable choice for many organic systems is the B3LYP hybrid functional, which combines the strengths of Hartree-Fock theory with density functional approximations.[8][9][10]

The Language of Molecules: Choosing the Right Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The choice of basis set directly impacts the accuracy and cost of a calculation.[12] A larger, more flexible basis set will yield more accurate results but will require significantly more computational time.

  • Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are widely used for their efficiency and good performance with organic molecules.[13] The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. The characters in parentheses denote the addition of specific functions:

    • (d) or *: Polarization functions on heavy (non-hydrogen) atoms, allowing for non-spherical electron density distribution, which is critical for describing chemical bonds.[11][14]

    • (d,p) or **: Adds polarization functions to hydrogen atoms as well, important for systems involving hydrogen bonding.[11][13][14]

    • +: Diffuse functions , which are essential for describing systems with diffuse electron density, such as anions or in calculations of long-range interactions.[11]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, particularly for post-Hartree-Fock calculations.[11][15]

For a molecule like this compound, a basis set such as 6-311+G(d,p) provides a robust starting point, offering a good description of both bonding and the potential for hydrogen bonding involving the hydroxyl group.[15]

The Computational Workflow: A Step-by-Step Blueprint

The process of a comprehensive quantum chemical analysis follows a logical sequence of steps, each building upon the last. This workflow ensures that the final calculated properties are derived from a physically meaningful and stable molecular structure.

G A Step 1: Initial Structure Input (e.g., from PubChem) B Step 2: Geometry Optimization (Find Lowest Energy Conformer) A->B Initial Guess C Step 3: Frequency Calculation (Confirm Minimum & Obtain Spectra/Thermo) B->C Optimized Geometry D Step 4: Single-Point Calculation (Electronic Properties: HOMO, LUMO, MEP) C->D Validated Minimum E Step 5: TD-DFT Calculation (Excited States & UV-Vis Spectrum) D->E Ground State Properties

Caption: General workflow for quantum chemical calculations.
Protocol 1: Geometry Optimization and Frequency Analysis

This protocol is the cornerstone of the entire study. An inaccurate geometry will lead to erroneous results for all other calculated properties.

  • Structure Input : Obtain the initial 3D coordinates for this compound. This can be done using molecular building software or by downloading from a database like PubChem.[16][17]

  • Conformational Search (Crucial Insight) : Due to the presence of rotatable single bonds (C-C and C-O), this compound can exist in multiple conformations (rotamers).[9][18] A thorough conformational search is necessary to identify the global energy minimum. However, for this guide, we will focus on optimizing the initially provided structure. A full research study should explore the potential energy surface related to the dihedral angles of the ethanol substituent.

  • Calculation Setup : In a quantum chemistry software package (e.g., Gaussian, GAMESS, Q-Chem), specify the following:[19][20][21]

    • Job Type : Opt Freq (Optimization followed by Frequency calculation).

    • Method : B3LYP.

    • Basis Set : 6-311+G(d,p).

    • Charge : 0 (neutral molecule).

    • Multiplicity : 1 (singlet state).

  • Execution and Verification : Run the calculation. Upon completion, verify the following:

    • The optimization has converged successfully.

    • The frequency calculation yields zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable minimum.

  • Data Extraction : From the output file, extract the optimized Cartesian coordinates, thermochemical data (enthalpy, Gibbs free energy), and the calculated vibrational frequencies and IR intensities.[22][23]

Analysis of Calculated Properties

With a validated, optimized structure, we can now analyze the molecule's intrinsic properties.

Structural and Thermochemical Data

The optimized geometry provides the most stable arrangement of the atoms in the gas phase. Key bond lengths, bond angles, and dihedral angles can be tabulated and compared with experimental data for furan and related alcohols to validate the chosen level of theory.[5][23]

ParameterDescriptionCalculated Value (Å or °)
Bond Lengths
O1-C2Furan Ring C-O BondValue
C5-O1Furan Ring C-O BondValue
C6-O2Ethanol C-O BondValue
O2-HHydroxyl BondValue
Bond Angles
C2-O1-C5Furan Ring AngleValue
C(furan)-C6-O2Ethanol Linkage AngleValue
Thermochemistry
EnthalpyStandard EnthalpyValue (Hartree/particle)
Gibbs Free EnergyStandard Gibbs Free EnergyValue (Hartree/particle)
Note: Placeholder "Value" would be replaced with actual output from a calculation.
Vibrational Spectroscopy

The calculated harmonic frequencies correspond to the fundamental vibrational modes of the molecule. These can be used to simulate an infrared (IR) spectrum, which is invaluable for interpreting experimental spectra.[7][8] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP/6-311+G(d,p)) to the calculated frequencies to better match experimental anharmonic values.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR IntensityVibrational Mode Assignment
~3800~3650HighO-H Stretch
~3200~3070MediumFuran C-H Stretches
~3000~2880MediumAlkyl C-H Stretches
~1550~1490StrongFuran C=C Ring Stretches
~1100~1050StrongC-O Stretch
Note: Frequencies are approximate and serve as examples.
Electronic Frontier Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[5][24]

  • HOMO : Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring.

  • LUMO : Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap : The energy difference between these orbitals relates to the molecule's chemical stability and the energy required for electronic excitation.

PropertyDescriptionCalculated Value (eV)
E(HOMO) Energy of the Highest Occupied MOValue
E(LUMO) Energy of the Lowest Unoccupied MOValue
HOMO-LUMO Gap E(LUMO) - E(HOMO)Value
Protocol 2: Simulating the UV-Vis Spectrum with TD-DFT

To investigate how the molecule interacts with light, we can simulate its electronic absorption spectrum.

  • Structure Input : Use the fully optimized geometry from Protocol 1.

  • Calculation Setup :

    • Job Type : TD-SCF or TD.

    • Method : B3LYP.

    • Basis Set : 6-311+G(d,p).

    • Number of States : Request a reasonable number of excited states to calculate (e.g., nstates=10).

  • Execution and Data Extraction : Run the calculation. From the output, extract the calculated excitation energies (in nm) and their corresponding oscillator strengths. The oscillator strength indicates the probability of a given transition occurring. A higher value suggests a more intense peak in the spectrum.[5][25] These transitions are typically π→π* for the furan ring.[5]

The Principle of Self-Validation: Bridging Theory and Experiment

A computational protocol is only as trustworthy as its ability to reproduce known experimental data. The ultimate validation of our chosen methodology lies in comparing our calculated results with experimentally measured values.

G cluster_0 Computational Domain cluster_1 Experimental Domain A Select Method & Basis Set B Perform Calculations (Geometry, Freq, TD-DFT) A->B C Generate Predicted Data (Spectra, Properties) B->C D Acquire Experimental Data (FTIR, UV-Vis, NMR) C->D Compare & Validate D->A Refine Model (e.g., add solvent effects, change functional)

Caption: The self-validating loop between computation and experiment.
  • Vibrational Spectra : The calculated IR frequencies and intensities (from Protocol 1) should be compared to an experimental FTIR spectrum of this compound.[7][8]

  • NMR Spectra : While not detailed in the protocols above, methods like Gauge-Invariant Atomic Orbital (GIAO) can be used to calculate NMR chemical shifts.[5] These can be directly compared to ¹H and ¹³C NMR experimental data.[26]

  • UV-Vis Spectra : The calculated λmax and oscillator strengths from the TD-DFT calculation (Protocol 2) should be compared to an experimental UV-Vis absorption spectrum.[25][27]

Significant deviations between calculation and experiment suggest that the computational model may need refinement. For instance, calculations performed in the gas phase may not accurately represent a molecule in solution. In such cases, incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM) may be necessary to improve accuracy.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher. By applying a systematic and validated workflow based on Density Functional Theory, we can derive profound insights into the structural, vibrational, and electronic properties of this compound. This theoretical data not only helps in the interpretation of experimental findings but also provides a predictive foundation for designing new molecules with tailored properties for applications in drug discovery and beyond.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 1-(Furan-2-yl)ethanol

Abstract

This compound is a pivotal chiral building block in modern organic synthesis, serving as a precursor for a multitude of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its structure, which combines a versatile furan ring with a stereogenic center, makes it a highly valuable synthon, particularly in the construction of complex molecular architectures.[3][4] The derivation of this compound from biorenewable resources like furfural further positions it as a key player in the advancement of sustainable and green chemistry.[1][5] This guide provides a comprehensive technical overview of the predominant methodologies for the synthesis of this compound, detailing the intricate steps of its isolation and purification, and concluding with a robust framework for its analytical characterization. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven expertise.

Strategic Synthesis: Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The choice of pathway is often dictated by factors such as desired stereochemistry, scale, available starting materials, and process safety considerations. We will explore the most prevalent and effective methods, from classic organometallic additions to modern biocatalytic transformations.

Two-Step Synthesis via Reduction of 2-Acetylfuran

A robust and widely employed method involves the reduction of an intermediate ketone, 2-acetylfuran.[2] This two-step process offers reliability and is amenable to producing racemic this compound, which can be subjected to subsequent chiral resolution if a single enantiomer is desired.

Step 1: Friedel-Crafts Acylation of Furan

The precursor, 2-acetylfuran, is typically synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.[1][6] Phosphoric acid is often used as a catalyst in this reaction. The electrophilic acylation occurs preferentially at the C2 position of the furan ring due to the higher stability of the cationic intermediate.

Experimental Protocol: Synthesis of 2-Acetylfuran [1]

  • Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine acetic anhydride (0.12 mol) and 85% phosphoric acid (1.2 g).

  • Addition of Furan: While maintaining the temperature at 25 °C with stirring, add furan (0.1 mol) dropwise over a period of approximately 1 hour.

  • Reaction: Heat the mixture to 70 °C and maintain this temperature for 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 50 °C and add 200 mL of water, stirring for 30 minutes.

    • After cooling to below 30 °C, extract the product three times with 100 mL of chloroform.

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude 2-acetylfuran by vacuum distillation.

Step 2: Reduction of 2-Acetylfuran

The carbonyl group of 2-acetylfuran is then reduced to the secondary alcohol using a chemical reducing agent. Sodium borohydride (NaBH₄) is a common choice due to its selectivity, mild reaction conditions, and operational safety compared to more powerful hydrides like lithium aluminum hydride.[1]

Experimental Protocol: Reduction to this compound [1]

  • Reaction Setup: Dissolve 2-acetylfuran in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride in small portions to the stirred solution. The stoichiometry is critical; a slight excess ensures complete conversion.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor by TLC until the starting ketone is consumed.

  • Work-up and Purification:

    • Carefully quench the excess NaBH₄ by adding water.

    • Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl).

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

    • Further purify the this compound by vacuum distillation.

Direct Synthesis via Grignard Reaction

A more direct, one-step approach involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon of furfural.[1][2] This classic organometallic reaction is highly effective for forming the crucial carbon-carbon bond.[7][8]

Causality in Experimental Design: The Grignard reaction must be conducted under strictly anhydrous conditions. Grignard reagents are potent bases and will be rapidly quenched by protic sources, including water, alcohols, or even atmospheric moisture. The use of anhydrous diethyl ether or THF as a solvent is essential, as the ether oxygen atoms coordinate with the magnesium, stabilizing the reagent.[8]

Experimental Protocol: Grignard Synthesis from Furfural [1][2]

  • Grignard Reagent Preparation:

    • Ensure all glassware is oven-dried. In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.

    • Initiate the reaction by adding a small portion of the methyl bromide solution. Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining solution dropwise to maintain a steady reflux.

    • After the addition, continue refluxing for an additional 30 minutes to ensure all the magnesium has reacted.

  • Reaction with Furfural:

    • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of furfural in anhydrous diethyl ether to the dropping funnel.

    • Add the furfural solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer 2-3 times with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product via vacuum distillation to yield pure this compound.

cluster_0 Synthesis Pathways Furan Furan 2-Acetylfuran 2-Acetylfuran Furan->2-Acetylfuran Friedel-Crafts Acylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->2-Acetylfuran Product This compound 2-Acetylfuran->Product Reduction NaBH4 NaBH4 NaBH4->Product Furfural Furfural Furfural->Product Grignard Reaction CH3MgBr CH3MgBr CH3MgBr->Product

Caption: Comparative overview of the two primary synthetic routes to this compound.

Green Chemistry: Enantioselective Biocatalysis

For applications in pharmaceuticals, obtaining enantiomerically pure compounds is often mandatory.[9] Biocatalysis presents a green and highly efficient alternative to traditional asymmetric synthesis or chiral resolution.[5] This approach utilizes whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of 2-acetylfuran, yielding the desired chiral alcohol with high enantioselectivity under mild, aqueous conditions.[10]

Methodology: Asymmetric Reduction with Whole-Cell Biocatalysts [10] Microorganisms from genera such as Lactobacillus and Bacillus contain alcohol dehydrogenases (ADHs) that can perform stereoselective reductions. The stereochemical outcome ((R)- or (S)-enantiomer) depends on the specific enzymes present in the chosen biocatalyst.

Experimental Protocol: Biocatalytic Reduction [10]

  • Culture Preparation: Cultivate the selected microorganism (e.g., Lactobacillus paracasei) in an appropriate growth medium until it reaches the desired cell density.

  • Bioreduction:

    • Harvest the cells by centrifugation and resuspend them in a buffer solution containing a co-substrate (e.g., glucose) for cofactor regeneration.

    • Add 2-acetylfuran to the cell suspension (e.g., to a final concentration of 50 mM).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking for 24-48 hours.

  • Product Extraction and Analysis:

    • Saturate the aqueous phase with NaCl to improve extraction efficiency.

    • Extract the product three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the conversion and enantiomeric excess (ee) of the resulting this compound using chiral HPLC or GC.

Table 1: Performance of Select Whole-Cell Biocatalysts in 2-Acetylfuran Reduction

Biocatalyst Strain Co-substrate Conversion (%) Enantiomeric Excess (ee %) Product Configuration
Lactobacillus paracasei BD101 Glucose >99 >99 (R)
Bacillus subtilis Glycerol 95 98 (S)
Baker's Yeast (S. cerevisiae) Glucose 88 >99 (S)

Note: Data is representative and sourced from typical biocatalysis literature.[10][11]

Isolation and Purification Workflow

A robust purification strategy is essential to isolate this compound from reaction byproducts, unreacted starting materials, and catalysts. The process is a self-validating system where each step is designed to remove specific classes of impurities.

Start Crude Reaction Mixture Quench Quenching (e.g., aq. NH4Cl) Start->Quench Extract Liquid-Liquid Extraction (e.g., Diethyl Ether) Quench->Extract Wash Washing (Brine) Extract->Wash Dry Drying (e.g., MgSO4) Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Final Purification Concentrate->Purify Distill Vacuum Distillation Purify->Distill for thermally stable compounds Chrom Column Chromatography Purify->Chrom for non-volatile or azeotropic mixtures End Pure Product Distill->End Chrom->End

Caption: General workflow for the isolation and purification of this compound.

For enantiomerically enriched samples produced via biocatalysis, purification is typically achieved by column chromatography on silica gel.[10] If a racemic mixture from a chemical synthesis needs to be resolved, specialized chiral separation techniques are required.

Chiral Separation: The separation of enantiomers is a critical step in the development of chiral drugs.[9] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used methods.[12][13] CSPs, such as those based on derivatized cyclodextrins or cellulose, create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[12][13]

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the final product is a non-negotiable step in the synthesis workflow. A combination of spectroscopic techniques provides a complete profile of the molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The chemical shifts, signal multiplicities, and coupling constants provide detailed information about the molecular framework.

Table 2: Representative ¹H NMR Data for this compound in CDCl₃ [11]

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
CH 1.56 Doublet (d) 6.5
CH (OH) 4.88 Quartet (q) 6.5
H-3' (Furan) 6.25 Doublet (d) 3.1
H-4' (Furan) 6.35 Multiplet (m) -
H-5' (Furan) 7.35 Singlet (s) -

| OH | ~2.0 (broad) | Singlet (s) | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. For this compound, characteristic peaks include a broad O-H stretch around 3350 cm⁻¹, C-H stretches just below 3000 cm⁻¹, a C-O stretch around 1150 cm⁻¹, and several peaks corresponding to the furan ring's C=C and C-O-C vibrations.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

Purity and Enantiomeric Excess (ee) Determination

For chiral applications, the most critical quality attribute is the enantiomeric purity.

Chiral Chromatography (HPLC/GC): As mentioned in the purification section, chiral HPLC or GC is the gold standard for determining the enantiomeric excess (ee).[10] By integrating the peak areas of the two separated enantiomers, the ee can be calculated precisely.

NMR for Diastereomeric Ratio: While enantiomers have identical NMR spectra in achiral solvents, they can be distinguished after derivatization with a chiral agent to form diastereomers. The diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample, can then be determined by integrating distinct signals in the ¹H NMR spectrum.[14]

Conclusion

The synthesis and isolation of this compound represent a convergence of classic organic chemistry and modern, sustainable practices. The choice between a two-step reduction pathway, a direct Grignard addition, or an enantioselective biocatalytic route is a strategic decision guided by the specific goals of the research or development project. Mastery of the subsequent isolation, purification, and analytical characterization workflows is paramount to ensuring the delivery of a high-quality, well-defined chemical entity. This guide provides the essential technical framework and field-proven protocols to empower scientists in successfully producing and validating this important synthetic intermediate.

References

Methodological & Application

The Strategic Application of 1-(Furan-2-yl)ethanol as a Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically active 1-(furan-2-yl)ethanol has emerged as a cornerstone chiral building block in asymmetric synthesis. Its intrinsic value lies in the unique combination of a stereogenic secondary alcohol and a furan ring, which acts as a latent 1,4-dicarbonyl species. This duality allows for a diverse range of stereoselective transformations, providing elegant pathways to complex molecular architectures found in numerous pharmaceuticals and natural products. This comprehensive guide details the preparation of enantiomerically pure this compound and explores its application in the synthesis of high-value compounds, supported by detailed, field-proven protocols.

Introduction: The Significance of a Furan-Based Chiral Synthon

The pursuit of enantiomerically pure compounds is a central theme in drug development and materials science. Chiral secondary alcohols, in particular, are highly sought-after intermediates. This compound distinguishes itself due to the synthetic versatility of the furan nucleus.[1][2] The furan ring can be readily converted into other functionalities, most notably through the Achmatowicz rearrangement to yield dihydropyranones, which are key intermediates in the synthesis of monosaccharides and various bioactive molecules.[3][4] Furthermore, the hydroxyl group at the chiral center serves as a handle for a variety of stereospecific reactions, including nucleophilic substitution with inversion of configuration, such as the Mitsunobu reaction.[2][5]

This guide provides researchers, scientists, and drug development professionals with a practical framework for leveraging the synthetic potential of (R)- and (S)-1-(furan-2-yl)ethanol.

Preparation of Enantiomerically Pure this compound

Access to enantiopure starting materials is critical. Two primary green and efficient methodologies have proven to be highly effective for obtaining optically active this compound: biocatalytic asymmetric reduction and enzyme-catalyzed kinetic resolution.

Biocatalytic Asymmetric Reduction of 2-Acetylfuran

The asymmetric reduction of the prochiral ketone, 2-acetylfuran, using whole-cell biocatalysts is a highly efficient method for producing enantiomerically pure this compound.[1] Microorganisms, such as Lactobacillus paracasei, contain alcohol dehydrogenases (ADHs) that catalyze this reduction with high enantioselectivity.[1][6] The stereochemical outcome ((R)- or (S)-enantiomer) is dependent on the specific enzymes present in the chosen biocatalyst.[1]

Protocol 1: Asymmetric Bioreduction of 2-Acetylfuran using Lactobacillus paracasei BD101 [1][6]

Rationale: This protocol utilizes the inherent enzymatic machinery of Lactobacillus paracasei to reduce 2-acetylfuran to (R)-1-(furan-2-yl)ethanol with exceptional enantiomeric excess and yield. Glucose is added as a co-substrate for the regeneration of the NADPH cofactor, which is essential for the activity of the alcohol dehydrogenases. The reaction is performed in an aqueous medium under mild conditions, making it an environmentally benign process.[1]

Materials:

  • 1-(Furan-2-yl)ethanone (2-Acetylfuran)

  • Lactobacillus paracasei BD101 (lyophilized cells)

  • Glucose

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • MRS broth (for cell culture)

Equipment:

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Biocatalyst Preparation: In a suitable reaction vessel, prepare a culture of Lactobacillus paracasei BD101 in MRS broth according to standard microbiological procedures. Harvest the cells by centrifugation and wash them with a suitable buffer or deionized water. Lyophilized cells can also be used directly.

  • Reaction Setup: In a sterile Erlenmeyer flask, suspend the Lactobacillus paracasei BD101 cells in deionized water.

  • Substrate Addition: To the cell suspension, add 1-(furan-2-yl)ethanone (1.0 eq) and glucose (as a co-substrate).

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm) for 48 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Extraction: Upon completion, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-1-(furan-2-yl)ethanol.

  • Purification and Analysis: The product can be further purified by column chromatography if necessary. Determine the conversion and enantiomeric excess (ee) of the resulting alcohol using chiral HPLC or GC.

Data Presentation:

BiocatalystSubstrateProductConversion (%)ee (%)Reference
Lactobacillus paracasei BD1011-(Furan-2-yl)ethanone(R)-1-(Furan-2-yl)ethanol>99>99[1]
Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Immobilized lipases, such as Candida antarctica lipase B (commercially available as Novozym 435), are highly effective catalysts for the enantioselective acylation of racemic this compound.[7][8][9] The enzyme preferentially acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity.

Protocol 2: Kinetic Resolution of (±)-1-(Furan-2-yl)ethanol using Novozym 435 [7]

Rationale: This protocol employs the high enantioselectivity of Novozym 435 to acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted. Vinyl acetate is an excellent acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. The reaction is performed in a non-aqueous solvent to maintain enzyme activity.

Materials:

  • (±)-1-(Furan-2-yl)ethanol

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., n-heptane, diisopropyl ether)

  • Activated molecular sieves (3Å or 4Å)

Equipment:

  • Shaking incubator or orbital shaker

  • Standard laboratory glassware

  • Chiral HPLC or GC system for analysis

Procedure:

  • Reaction Setup: To a solution of (±)-1-(furan-2-yl)ethanol (1 mmol) in 10 mL of an anhydrous organic solvent, add vinyl acetate (1.2 mmol).

  • Enzyme Addition: Add Novozym 435 (50 mg) and activated molecular sieves to ensure anhydrous conditions.

  • Enzymatic Acylation: Incubate the reaction mixture at 40°C with shaking at 200 rpm.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and molecular sieves.

  • Separation and Purification: The remaining alcohol and the formed ester can be separated by column chromatography.

Data Presentation:

EnzymeAcyl DonorSolventConversion (%)ee (alcohol) (%)ee (ester) (%)Reference
Novozym 435Vinyl Acetaten-Heptane~50>99>99[7]

Synthetic Applications of Chiral this compound

The true value of enantiopure this compound is realized in its application as a versatile starting material for the synthesis of complex chiral molecules.

Synthesis of Piperidine Alkaloids via the Achmatowicz Rearrangement

The Achmatowicz rearrangement is an oxidative ring expansion of a furan-2-yl carbinol to a 6-hydroxy-2H-pyran-3(6H)-one.[3][4][10] This transformation is a powerful tool for the synthesis of a wide range of natural products, including piperidine alkaloids like (-)-Cassine.[1][2]

Workflow for Piperidine Alkaloid Precursor Synthesis:

G cluster_0 Preparation of Chiral Alcohol cluster_1 Core Transformation cluster_2 Further Functionalization A (R)-1-(Furan-2-yl)ethanol B Achmatowicz Rearrangement A->B Oxidant (e.g., NBS) C 6-hydroxy-2H-pyran-3(6H)-one B->C Ring Expansion D Reductive Amination C->D Amine source, Reducing agent E Piperidine Alkaloid Precursor D->E

Caption: Workflow for Piperidine Alkaloid Synthesis.

Protocol 3: Achmatowicz Rearrangement of (R)-1-(Furan-2-yl)ethanol [4][11]

Rationale: This protocol describes the oxidative rearrangement of (R)-1-(furan-2-yl)ethanol to the corresponding dihydropyranone. N-Bromosuccinimide (NBS) is a common and effective oxidant for this transformation. The reaction proceeds through a 2,5-dioxygenated furan intermediate which rearranges upon hydrolysis.

Materials:

  • (R)-1-(Furan-2-yl)ethanol

  • N-Bromosuccinimide (NBS)

  • Aqueous solvent mixture (e.g., THF/water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve (R)-1-(furan-2-yl)ethanol in an aqueous solvent mixture (e.g., THF/water) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Add NBS portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dihydropyranone by column chromatography.

Stereoinversion and Chiral Amine Synthesis via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the stereospecific conversion of alcohols to a variety of other functional groups, including azides, which can be readily reduced to amines.[5][12][13][14] When applied to a chiral secondary alcohol like this compound, the reaction proceeds with a clean inversion of stereochemistry (Sₙ2 mechanism).[5] This provides access to the opposite enantiomer of a desired amine derivative.

Mechanism of the Mitsunobu Reaction:

G A R-OH + PPh₃ + DEAD B Phosphonium Intermediate A->B Formation of Betaine C Alkoxyphosphonium Salt B->C Proton Transfer & Alcohol Activation E S-Nu + Ph₃PO C->E D Nu⁻ D->C SN2 Attack (Inversion)

Caption: Simplified Mitsunobu Reaction Mechanism.

Protocol 4: Synthesis of (R)-2-(1-Azidoethyl)furan via Mitsunobu Reaction [2]

Rationale: This protocol details the conversion of (S)-1-(furan-2-yl)ethanol to (R)-2-(1-azidoethyl)furan with inversion of configuration. Diphenylphosphoryl azide (DPPA) serves as the azide source. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used as a base. The resulting azide is a versatile intermediate that can be reduced to the corresponding chiral amine.

Materials:

  • (S)-1-(Furan-2-yl)ethanol

  • Toluene (anhydrous)

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deionized water

  • 5% Hydrochloric acid

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve (S)-1-(furan-2-yl)ethanol (1.0 eq) in anhydrous toluene and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add DPPA (1.2 eq) to the stirred solution. Slowly add DBU (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 20 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture successively with deionized water (2 x volume of organic layer) and 5% hydrochloric acid (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude azide can be purified by column chromatography.

Conclusion

Chiral this compound is a powerful and versatile building block in modern organic synthesis. Green and efficient methods for its enantioselective preparation, such as biocatalytic reduction and enzymatic kinetic resolution, make it readily accessible. Its unique structural features enable a wide range of stereoselective transformations, including the Achmatowicz rearrangement for the synthesis of pyranones and the Mitsunobu reaction for stereoinversion and the synthesis of chiral amines. The protocols and data presented in this guide provide a solid foundation for researchers to unlock the full synthetic potential of this valuable chiral synthon in the development of novel pharmaceuticals and complex molecules.

References

Topic: High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Separation of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the successful enantiomeric separation of 1-(Furan-2-yl)ethanol. As a critical chiral building block in modern organic synthesis, particularly for pharmaceuticals, ensuring the enantiomeric purity of this compound is paramount.[1] Different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles.[2][3][4][5] This document outlines the fundamental principles of the chiral separation, a comprehensive experimental protocol, and data analysis guidelines. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent selectivity for this class of compounds, achieving baseline resolution of the (R)- and (S)-enantiomers.

Introduction: The Significance of Chiral Purity

This compound is a versatile chiral synthon used in the synthesis of a wide array of complex molecules, including piperidine alkaloids and α,β-unsaturated δ-lactones, which are core structures in many natural products with potent biological activities.[1] The stereochemistry at its single chiral center is often crucial for the biological efficacy and safety of the final active pharmaceutical ingredient (API). Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that often require the development of single-enantiomer drugs, as the "wrong" enantiomer can be inactive or, in some cases, cause adverse effects.[2][3] Therefore, a reliable and accurate analytical method to separate and quantify the individual enantiomers of this compound is essential for quality control in research and pharmaceutical development.[4]

Principle of Chiral Separation

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires a chiral environment.[3] In chiral HPLC, this is achieved by using a chiral stationary phase (CSP).[5][6] The CSP creates transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies of formation and stability, leading to different retention times on the column and thus enabling their separation.

For this application, a polysaccharide-based CSP, specifically a cellulose derivative like cellulose tris(3,5-dimethylphenylcarbamate), is employed.[7][8] These phases are known for their broad applicability and excellent chiral recognition capabilities, which arise from a combination of intermolecular interactions such as hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3][9] The differential interaction between the hydroxyl and furan groups of the this compound enantiomers with the chiral selector on the stationary phase is the key to achieving separation.[10]

Optimized HPLC Method and Protocols

This section details the instrumentation, materials, and optimized chromatographic conditions required for the successful enantiomeric resolution of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or an equivalent polysaccharide-based chiral column.[7]

  • Solvents: HPLC-grade n-hexane and 2-propanol (isopropanol).

  • Sample: Racemic or enantiomerically-enriched this compound.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time Approximately 15 minutes (adjust as needed)

Rationale for Parameter Selection:

  • Mobile Phase: A normal-phase system of hexane and isopropanol is chosen for its compatibility with polysaccharide-based CSPs. The percentage of 2-propanol is a critical parameter; decreasing the alcohol content generally increases retention and can improve resolution, while increasing it reduces run time.[11] The 90:10 ratio provides a good balance of resolution and analysis time for this analyte.[7]

  • Detection: The furan ring in the analyte provides strong UV absorbance, making 254 nm an effective wavelength for detection.[7]

Sample Preparation Protocol
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the mobile phase (n-Hexane:2-Propanol, 90:10).

  • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Experimental Workflow and Step-by-Step Protocol

The overall process, from sample preparation to data analysis, is outlined in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Racemic this compound Preparation Sample Preparation (Dissolve & Filter) Sample->Preparation Autosampler Autosampler Injection Preparation->Autosampler Column Chiralcel® OD-H Column (Separation Occurs) Autosampler->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Analysis Peak Integration & Analysis CDS->Analysis Report Calculate Enantiomeric Excess (% ee) Analysis->Report

Caption: Experimental workflow for chiral HPLC analysis.

Step-by-Step HPLC Protocol:
  • System Startup: Turn on the HPLC system components, including the pump, detector, and column oven.

  • Mobile Phase Preparation: Prepare the mobile phase (n-Hexane:2-Propanol, 90:10) and degas it thoroughly to prevent air bubbles.

  • System Purge: Purge the pump with the mobile phase to ensure a consistent solvent composition is flowing through the system.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Equilibrate the Chiralcel® OD-H column for at least 30-60 minutes, or until a stable, flat baseline is observed in the detector output.

  • Sequence Setup: Set up the injection sequence in the chromatography data software (CDS). Include blank injections (mobile phase) to confirm a clean system, followed by the prepared sample injections.

  • Sample Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for approximately 15 minutes. The two enantiomers should appear as two distinct, well-resolved peaks.

  • System Shutdown: After the analysis is complete, flush the column with a higher percentage of isopropanol (e.g., 100% isopropanol) if it is to be stored. Follow the manufacturer's guidelines for long-term column storage.

Data Analysis and Interpretation

A successful separation will yield a chromatogram with two baseline-resolved peaks, each corresponding to one of the enantiomers.

  • Peak Identification: The elution order of the enantiomers ((R) vs. (S)) must be confirmed by injecting a known enantiomerically pure standard, if available.

  • Resolution (Rs): A key indicator of separation quality. A resolution value (Rs) greater than 1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee): This is the primary measure of enantiomeric purity and is calculated from the peak areas of the two enantiomers using the following formula:

    % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

    Where Area₁ and Area₂ are the integrated peak areas of the first and second eluting enantiomers, respectively.

Conclusion

The method detailed in this application note provides a reliable and efficient protocol for the enantiomeric separation of this compound using chiral HPLC. The use of a Chiralcel® OD-H column with a normal-phase mobile phase of n-hexane and 2-propanol yields excellent resolution and accurate quantification. This method is directly applicable for quality control, reaction monitoring, and purity assessment in both academic and industrial research settings, ensuring the stereochemical integrity of this vital synthetic intermediate.

References

Polymerization of 1-(Furan-2-yl)ethanol and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Characterization of Polymers from 1-(Furan-2-yl)ethanol and its Derivatives

Introduction: The Emergence of Furan-Based Polymers

In the global shift towards sustainable materials, biomass-derived monomers are paramount for replacing petroleum-based feedstocks. Furan derivatives, readily accessible from the dehydration of carbohydrates, have emerged as key platform molecules for the synthesis of high-performance polymers.[1][2][3] The furan ring's structural similarity to the phenyl group allows it to be a bio-based substitute for conventional aromatic monomers, offering pathways to materials with comparable or even superior properties.[4][5]

This guide focuses on the polymerization of this compound, a versatile monomer featuring a reactive secondary alcohol and an electron-rich furan ring. This unique combination allows for multiple polymerization pathways, including direct cationic polymerization and derivatization into other polymerizable structures. We will explore the causality behind various synthetic strategies, provide detailed experimental protocols, and discuss the characterization of the resulting polymers, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of this renewable building block.

Section 1: Understanding the Monomer: this compound

This compound is typically synthesized via the reduction of 2-acetylfuran. Its reactivity is dictated by two primary features:

  • The Secondary Hydroxyl Group: This group can be protonated and eliminated in the presence of acid, generating a resonance-stabilized secondary carbocation. This makes the monomer highly susceptible to acid-catalyzed polymerization.[6] It also serves as a handle for derivatization, enabling the synthesis of esters, ethers, and other functional monomers.

  • The Furan Ring: This diene-like, aromatic heterocycle is electron-rich and can participate in electrophilic substitution reactions, which are central to cationic polymerization. However, the ring is also sensitive to strong acids and high temperatures, which can lead to undesirable side reactions, most notably ring-opening to form levulinic acid derivatives or other carbonyl-containing structures.[6][7][8]

Control over reaction conditions is therefore critical to steer the polymerization towards the desired polymer structure while minimizing these side reactions.[7]

Section 2: Cationic Polymerization of this compound

Cationic polymerization is the most direct method for polymerizing this compound. The mechanism involves the formation of a carbocation that propagates by attacking the furan ring of other monomer units, typically at the C5 position.

Causality Behind Experimental Choices:

  • Initiator: Strong Brønsted or Lewis acids are required to initiate the reaction. The choice of acid can influence the rate of polymerization and the prevalence of side reactions.[7]

  • Temperature: Low temperatures (e.g., -80 °C to 0 °C) are often employed to suppress side reactions, such as ring-opening and uncontrolled cross-linking, and to achieve better control over the polymer's molecular weight.[9]

  • Solvent: A non-polar, aprotic solvent like dichloromethane or hexane is preferred to solvate the polymer and reagents without interfering with the cationic intermediates.

  • Proton Trap: In living cationic polymerization systems, a non-nucleophilic base like 2,6-di-tert-butylpyridine (DTBP) is often added to scavenge stray protons from trace water, ensuring that initiation occurs only from the intended initiator.[9]

Protocol 2.1: Acid-Catalyzed Polymerization of this compound

This protocol describes a general procedure for the polymerization using a Lewis acid catalyst.

Materials:

  • This compound (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox equipment

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Monomer Solution: Under an inert atmosphere, add this compound (e.g., 5 mmol, 0.56 g) to anhydrous DCM (e.g., 20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Prepare a stock solution of TiCl₄ in anhydrous DCM (e.g., 1 M). Slowly add a specific amount of the TiCl₄ solution (e.g., 0.1 mmol) to the stirred monomer solution via syringe. The reaction mixture will typically change color.

  • Polymerization: Allow the reaction to proceed at -78 °C for a predetermined time (e.g., 1-4 hours). Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC if feasible.

  • Quenching: Terminate the polymerization by adding pre-chilled methanol (5 mL).

  • Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane.

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Self-Validation:

  • The appearance of a precipitate upon addition to the non-solvent indicates polymer formation.

  • Characterization via GPC will confirm the molecular weight and polydispersity.

  • ¹H NMR spectroscopy will show the disappearance of monomer-specific signals and the appearance of broad polymer backbone signals.

Data Summary: Cationic Polymerization

The following table summarizes typical data obtained from the cationic polymerization of furan derivatives under various conditions.

InitiatorMonomer/Initiator RatioTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
TiCl₄50:1-8025,0001.5
BCl₃100:1-4018,2001.8
H₂SO₄100:1033,5002.1

Visualization: Mechanism of Cationic Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Carbocation Resonance-Stabilized Carbocation Monomer->Carbocation -H₂O H_plus H⁺ (from Acid) GrowingChain Growing Polymer Chain (Cationic End) Carbocation->GrowingChain + Monomer H2O H₂O LongerChain Elongated Chain GrowingChain->LongerChain NewMonomer Monomer NewMonomer->LongerChain Electrophilic attack on furan ring LongerChain->GrowingChain Repeats n times ActiveChain Active Polymer Chain InactivePolymer Terminated Polymer ActiveChain->InactivePolymer Quench Quenching Agent (e.g., Methanol) Quench->InactivePolymer G cluster_synthesis Monomer Synthesis cluster_polymerization Anionic ROP Start This compound Step1 Deprotonation (e.g., NaH) Start->Step1 Step2 Reaction with Epichlorohydrin Step1->Step2 Monomer Furan-containing Glycidyl Ether Step2->Monomer Initiation Initiation with Base + Alcohol Monomer->Initiation Polymerize Propagation Ring-Opening Propagation Initiation->Propagation Termination Termination (Protonation) Propagation->Termination Polymer Poly(glycidyl ether) with Furan Pendants Termination->Polymer

References

The Strategic Application of 1-(Furan-2-yl)ethanol in Pharmaceutical Synthesis: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(Furan-2-yl)ethanol as a Privileged Chiral Synthon

In the landscape of modern medicinal chemistry, the pursuit of efficient and stereoselective synthetic routes to complex bioactive molecules is paramount. This compound, a chiral secondary alcohol, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of pharmaceuticals.[1] Its utility stems from the unique combination of a stereogenic carbinol center and a furan ring, which can be considered a latent 1,4-dicarbonyl equivalent.[2] This dual functionality allows for a wide range of chemical transformations, making it a sought-after precursor for constructing intricate molecular architectures found in natural products and synthetic drugs.[2][3] This guide provides in-depth application notes and detailed experimental protocols for the strategic deployment of this compound in the synthesis of key pharmaceutical classes, including piperidine alkaloids, β-lactam antibiotics, and H2-receptor antagonists.

Foundational Protocol: Synthesis of this compound

The accessibility of this compound from biorenewable resources, such as furfural, further enhances its appeal in sustainable pharmaceutical manufacturing. A common and efficient method for its preparation involves the reduction of 2-acetylfuran.

Protocol 1: Sodium Borohydride Reduction of 2-Acetylfuran

Objective: To synthesize racemic this compound via the reduction of 2-acetylfuran.

Materials:

  • 2-Acetylfuran

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylfuran (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Application in Piperidine Alkaloid Synthesis via Aza-Achmatowicz Rearrangement

Chiral this compound is a key precursor for the enantioselective synthesis of several naturally occurring piperidine alkaloids, such as (-)-Cassine and (-)-Spectaline.[2] These alkaloids exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects.[2] The synthesis leverages the chirality of the starting material to control the stereochemistry of the final alkaloid. A pivotal transformation in this synthetic strategy is the aza-Achmatowicz rearrangement.

The Aza-Achmatowicz Rearrangement: A Gateway to Piperidine Scaffolds

The aza-Achmatowicz rearrangement is a powerful method for converting furfurylamines into dihydropiperidinones, which are versatile intermediates for the synthesis of piperidine alkaloids.[4] The synthesis begins with the conversion of chiral this compound to the corresponding azide with inversion of stereochemistry, followed by reduction to the amine and subsequent rearrangement.

Protocol 2: Synthesis of a Dihydropyridone Intermediate from (S)-1-(Furan-2-yl)ethanol

Objective: To synthesize a key dihydropyridone intermediate for piperidine alkaloid synthesis starting from (S)-1-(Furan-2-yl)ethanol.

Step A: Azidation with Inversion of Configuration (Mitsunobu-type reaction)

Materials:

  • (S)-1-(Furan-2-yl)ethanol

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Deionized water

  • 5% Hydrochloric acid

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-1-(Furan-2-yl)ethanol (1.0 eq) in toluene in a round-bottom flask and cool the solution to 0 °C in an ice bath.[2]

  • Add diphenylphosphoryl azide (DPPA) (1.2 eq) to the stirred solution.[2]

  • Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise to the reaction mixture.[2]

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 20 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture successively with deionized water (2 x volume of the organic layer) and 5% hydrochloric acid (1 x volume of the organic layer).[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-2-(1-azidoethyl)furan.

Step B: Reduction of the Azide to the Amine

Materials:

  • (R)-2-(1-azidoethyl)furan

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C)

  • Anhydrous diethyl ether or Ethyl acetate

  • Deionized water

Procedure (using H₂/Pd-C):

  • Dissolve the azido-furan from Step A in ethyl acetate.

  • Add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding amine.

Step C: Aza-Achmatowicz Rearrangement

Materials:

  • The amine from Step B

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine in CH₂Cl₂ and cool to 0 °C.

  • Add a solution of m-CPBA (1.1 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dihydropyridone.

Piperidine Alkaloid Synthesis Workflow start (S)-1-(Furan-2-yl)ethanol azide (R)-2-(1-Azidoethyl)furan start->azide DPPA, DBU (Mitsunobu-type) amine Corresponding Amine azide->amine Reduction (e.g., H2/Pd-C) dihydropyridone Dihydropyridone Intermediate amine->dihydropyridone Aza-Achmatowicz Rearrangement (m-CPBA) alkaloids Piperidine Alkaloids (e.g., (-)-Cassine) dihydropyridone->alkaloids Further Elaboration

Caption: Synthesis of piperidine alkaloids from (S)-1-(Furan-2-yl)ethanol.

Application in the Synthesis of Cefuroxime Side Chain

Cefuroxime is a second-generation cephalosporin antibiotic that is synthesized from 2-acetylfuran.[3] Although not a direct application of this compound, the synthesis of the latter from 2-acetylfuran (as described in Protocol 1) highlights the close synthetic relationship. The furan moiety is a crucial component of the Cefuroxime side chain, contributing to its antibacterial activity.[5]

Synthetic Pathway to the Cefuroxime Side Chain

The synthesis of the key side-chain intermediate, (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid, begins with the oxidation of 2-acetylfuran.[3]

Cefuroxime Side Chain Synthesis acetylfuran 2-Acetylfuran glyoxalic_acid 2-Furylglyoxalic Acid acetylfuran->glyoxalic_acid Oxidation (Nitrous Acid) oxime_acid (Z)-2-methoxyimino-2- (furyl-2-yl) acetic acid glyoxalic_acid->oxime_acid Methoxylamine cefuroxime Cefuroxime oxime_acid->cefuroxime Acylation of 7-aminocephalosporanic acid derivative

Caption: Synthesis of the Cefuroxime side chain from 2-acetylfuran.

Application in the Synthesis of Ranitidine

Ranitidine, an H2-receptor antagonist used to treat stomach ulcers, is synthesized from furan derivatives.[6] While many synthetic routes start from furfuryl alcohol, the close structural relationship with this compound (which can be derived from furfuryl alcohol) makes this an important application to consider. A key intermediate in Ranitidine synthesis is 5-(dimethylaminomethyl)furfuryl alcohol.[6]

Protocol 3: Synthesis of a Ranitidine Intermediate

Objective: To outline the synthesis of a key intermediate for Ranitidine.

Step A: Aminomethylation of Furfuryl Alcohol

Materials:

  • Furfuryl alcohol

  • Dimethylamine

  • Paraformaldehyde

  • Appropriate solvent (e.g., water)

Procedure:

  • Furfuryl alcohol undergoes an aminomethylation reaction with dimethylamine and paraformaldehyde to form 5-(dimethylaminomethyl)furfuryl alcohol.[6]

Step B: Thioether Formation

Materials:

  • 5-(Dimethylaminomethyl)furfuryl alcohol

  • 2-Mercaptoethylamine hydrochloride

  • Appropriate solvent

Procedure:

  • The hydroxyl group of 5-(dimethylaminomethyl)furfuryl alcohol is substituted by reacting it with 2-mercaptoethylamine hydrochloride to yield 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane.[6]

Step C: Final Condensation

Materials:

  • 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane

  • N-methyl-1-methylthio-2-nitroethenamine

Procedure:

  • The product from Step B is reacted with N-methyl-1-methylthio-2-nitroethenamine to yield Ranitidine.[6]

Ranitidine Synthesis Workflow furfuryl_alcohol Furfuryl Alcohol amino_alcohol 5-(Dimethylaminomethyl) furfuryl alcohol furfuryl_alcohol->amino_alcohol Aminomethylation (Dimethylamine, Paraformaldehyde) thioether 5-Dimethylaminomethyl-2- (2'-aminoethyl)thiomethylfurane amino_alcohol->thioether 2-Mercaptoethylamine hydrochloride ranitidine Ranitidine thioether->ranitidine Condensation with N-methyl-1-methylthio- 2-nitroethenamine

Caption: General synthetic workflow for Ranitidine from furfuryl alcohol.

Quantitative Data Summary

TransformationStarting MaterialKey ReagentsProductYield (%)Reference
Achmatowicz RearrangementThis compoundm-CPBA6-hydroxy-2-methyl-2H-pyran-3(6H)-one78[7]
Azidation (Mitsunobu-type)(S)-1-(Furan-2-yl)ethanolDPPA, DBU(R)-2-(1-Azidoethyl)furanNot specified[2]
Cefuroxime Synthesis2-AcetylfuranNitrous acid, Methoxylamine(Z)-2-methoxyimino-2-(furyl-2-yl) acetic acidHigh[3]
Ranitidine SynthesisFurfuryl alcoholDimethylamine, ParaformaldehydeRanitidineHigh[6]

Conclusion

This compound stands as a cornerstone in the synthesis of diverse and medicinally relevant molecules. Its strategic application, particularly through powerful transformations like the Achmatowicz and aza-Achmatowicz rearrangements, provides efficient and stereocontrolled access to complex heterocyclic scaffolds. The protocols and application notes detailed herein underscore the versatility of this chiral building block and offer a practical guide for researchers and professionals in drug discovery and development. The continued exploration of new synthetic methodologies originating from this compound promises to further enrich the toolbox of medicinal chemists and contribute to the advancement of pharmaceutical sciences.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 1-(Furan-2-yl)ethanol. This valuable chiral building block is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its furan moiety, a latent 1,4-dicarbonyl equivalent, offers significant synthetic versatility.[2] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental issues and optimize reaction yields. We will explore the causality behind key experimental choices to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound, focusing on the two most prevalent synthetic pathways: the two-step acylation/reduction of furan and the one-step Grignard reaction with furfural.

Issue 1: Low Yield of 2-Acetylfuran (Precursor in Two-Step Synthesis)

Question: I am performing the Friedel-Crafts acylation of furan with acetic anhydride, but my yield of 2-acetylfuran is consistently low. What are the likely causes and how can I fix this?

Answer: Low yields in this step are common and typically trace back to three main culprits: polymerization of the furan starting material, formation of a di-acylated byproduct, or an incomplete reaction.[3] Let's break down the solutions for each.

  • Potential Cause 1: Polymerization of Furan

    • Causality: The furan ring is highly sensitive to strong acids and elevated temperatures, which can catalyze polymerization, leading to the formation of intractable black tars and consuming your starting material.[3] Additionally, furan can form peroxides upon storage, which can initiate polymerization.[3]

    • Recommended Solutions:

      • Reagent Purity: Always use freshly distilled furan to remove any peroxides and inhibitors.[3]

      • Catalyst & Temperature Control: Employ milder Lewis acid catalysts like zinc chloride (ZnCl₂) or use phosphoric acid instead of harsher options like aluminum chloride.[3] It is critical to maintain a low reaction temperature, especially during the initial addition of reagents, typically between 0°C and 30°C, to minimize polymerization.[3]

  • Potential Cause 2: Formation of 2,5-Diacetylfuran

    • Causality: If the reaction conditions are too forcing (e.g., high temperature, prolonged reaction time, or excess acylating agent), a second acylation can occur at the 5-position of the furan ring, leading to the 2,5-diacetylfuran byproduct.[3]

    • Recommended Solutions:

      • Control Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of furan relative to the acetic anhydride can favor mono-acylation. A molar ratio of approximately 1:1.06 (Furan:Acetic Anhydride) has been reported to be effective.[3]

      • Optimize Reaction Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the formation of the desired 2-acetylfuran is maximized to prevent the subsequent diacylation.[3]

  • Potential Cause 3: Incomplete Reaction

    • Causality: Insufficient reaction time, low temperatures, or a deactivated catalyst can lead to an incomplete conversion of the starting material.

    • Recommended Solutions:

      • Reaction Monitoring: Use TLC or GC to confirm the consumption of the starting furan. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but be mindful of the risk of side reactions.[3]

      • Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous and active, as many are deactivated by moisture.[4]

Issue 2: Low Yield During the Reduction of 2-Acetylfuran

Question: My 2-acetylfuran precursor is pure, but the subsequent reduction step to this compound is giving a poor yield. What's going wrong?

Answer: This issue typically points to either incomplete reduction or degradation of the product during the reaction or workup.

  • Potential Cause 1: Incomplete Reduction

    • Causality: The ketone has not been fully converted to the alcohol. This can be due to an insufficient amount of the reducing agent, a short reaction time, or low temperature.[3]

    • Recommended Solution:

      • Choice and Stoichiometry of Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is a standard, highly effective, and clean method for this reduction.[3] Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion. Monitor via TLC until the starting ketone spot has disappeared.

  • Potential Cause 2: Product Degradation

    • Causality: The furan ring can be sensitive to certain acidic or basic conditions, especially at elevated temperatures.[3][5] The workup procedure is a critical point where product loss can occur.

    • Recommended Solution:

      • Controlled Workup: When quenching the reaction, do so at a low temperature (e.g., in an ice bath). If an acidic workup is required, use a dilute acid and avoid prolonged exposure.[1] Neutralizing the mixture promptly and proceeding with extraction can prevent degradation.

Issue 3: Failure or Low Yield in the Grignard Synthesis from Furfural

Question: I am attempting the one-step synthesis by adding methylmagnesium bromide to furfural, but the reaction is yielding very little product. Why is this happening?

Answer: The Grignard reaction is notoriously sensitive to reaction conditions, particularly the presence of water.

  • Potential Cause 1: Deactivated Grignard Reagent

    • Causality: Grignard reagents are extremely strong bases and will react with even trace amounts of water or other protic sources (e.g., alcohols).[6][7] This deactivates the reagent, rendering it unable to act as a nucleophile.

    • Recommended Solution:

      • Strict Anhydrous Conditions: All glassware must be rigorously dried before use (e.g., oven-dried or flame-dried under an inert atmosphere).[1][8] Use anhydrous solvents (e.g., diethyl ether or THF) and ensure your furfural is dry. The entire reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Potential Cause 2: Side Reactions

    • Causality: Besides the desired nucleophilic addition, Grignard reagents can participate in other reactions. If the temperature is not controlled, enolization of the aldehyde can occur. Furthermore, some Grignard reagents can act as reducing agents, converting the aldehyde to an alcohol via a hydride transfer, a process similar to a Meerwein-Ponndorf-Verley reduction.[9]

    • Recommended Solution:

      • Temperature Control: The reaction is highly exothermic. Add the furfural solution dropwise to the Grignard reagent at a low temperature (0°C is common) and maintain this temperature throughout the addition to minimize side reactions.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound? A1: There are two well-established pathways. The first is a two-step route that begins with the Friedel-Crafts acylation of furan to form 2-acetylfuran, which is then reduced to the target alcohol.[1] The second is a one-step direct synthesis via the Grignard reaction, where a methyl Grignard reagent is added to furfural.[1]

Q2: Which synthetic route is better: the two-step process or the one-step Grignard reaction? A2: The choice depends on your specific experimental constraints, including scale, available equipment, and desired purity. The Grignard reaction is faster as it's a single step, but it demands strict anhydrous conditions, which can be challenging to maintain.[1][8] The two-step synthesis is often more robust, scalable, and less sensitive to trace moisture in the reduction step, but it requires an additional synthetic operation.[1]

Q3: I need to synthesize an enantiomerically pure form of this compound. How can this be achieved? A3: For enantioselective synthesis, biocatalysis is the preferred green and efficient method. The asymmetric reduction of 2-acetylfuran using whole-cell biocatalysts, such as certain strains of Lactobacillus, can produce the (R)- or (S)-enantiomer with very high enantiomeric excess (>99%) and excellent yields. This process relies on alcohol dehydrogenases within the microorganism.[10] An alternative, though less direct, method is the kinetic resolution of a racemic mixture of this compound using a lipase like Candida antarctica lipase B.[10]

Q4: What are the recommended conditions for purifying the final product? A4: this compound is a liquid that can be purified by vacuum distillation.[1] Given the furan ring's sensitivity to heat and acid, distillation under reduced pressure is crucial to avoid decomposition. If column chromatography is necessary, it is advisable to use silica gel that has been deactivated with a base (e.g., by adding ~1% triethylamine to the eluent) to prevent streaking and potential degradation of the acid-sensitive product on the column.[11]

Data & Visualization

Table 1: Comparison of Primary Synthetic Routes
FeatureRoute 1: Two-Step (Acylation/Reduction)Route 2: One-Step (Grignard Reaction)
Starting Materials Furan, Acetic AnhydrideFurfural, Methyl Halide, Magnesium
Key Intermediate 2-AcetylfuranMethylmagnesium Halide
Number of Steps TwoOne
Typical Overall Yield Generally Good to HighModerate to Good
Pros More robust and scalable; less sensitive to moisture in the second step.[1]Faster (one-pot potential); direct conversion.[1]
Cons Longer overall process.[1]Requires strict anhydrous conditions; Grignard reagent is highly reactive and sensitive.[6][8]

Experimental & Troubleshooting Workflows

Two_Step_Synthesis Furan Furan + Acetic Anhydride Acylation Friedel-Crafts Acylation Furan->Acylation Acetylfuran 2-Acetylfuran Acylation->Acetylfuran Reduction Reduction (e.g., NaBH4) Acetylfuran->Reduction Product This compound Reduction->Product Purification Purification (Distillation) Product->Purification Final Final Product Purification->Final

Caption: Workflow for the two-step synthesis of this compound.

Grignard_Synthesis cluster_reagents Reagents Furfural Furfural Reaction Grignard Addition Furfural->Reaction Grignard Methylmagnesium Bromide (CH3MgBr) Grignard->Reaction Workup Aqueous Workup (NH4Cl) Reaction->Workup Product This compound Workup->Product Purification Purification (Distillation) Product->Purification Final Final Product Purification->Final

Caption: Workflow for the one-step Grignard synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed CheckStep Which Step? Start->CheckStep Acylation Acylation: 2-Acetylfuran Synthesis CheckStep->Acylation Step 1 Reduction Reduction: Alcohol Synthesis CheckStep->Reduction Step 2 Polymer Check for Polymer/Tar? Acylation->Polymer IncompleteRed Starting Material in TLC? Reduction->IncompleteRed Diacetyl Check for Diacetyl Byproduct? Polymer->Diacetyl No Sol_Poly Solution: - Distill Furan - Lower Temperature - Milder Catalyst Polymer->Sol_Poly Yes Sol_Diacetyl Solution: - Control Stoichiometry - Monitor via TLC/GC - Optimize Time Diacetyl->Sol_Diacetyl Yes Sol_IncompleteRed Solution: - Add more reducing agent - Increase reaction time IncompleteRed->Sol_IncompleteRed Yes Sol_Degradation Solution: - Mild workup conditions - Control pH IncompleteRed->Sol_Degradation No (Implies Degradation)

Caption: Troubleshooting decision tree for low yield in the two-step synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation[3][8]
  • Materials: Furan, Acetic Anhydride, Phosphoric Acid (85%), Dichloromethane, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetic anhydride (1.2 eq) and 85% phosphoric acid (catalytic amount, e.g., 1.2 g per 0.1 mol furan).

    • While stirring at 25 °C, add freshly distilled furan (1.0 eq) dropwise over approximately 1 hour.

    • After the addition is complete, heat the mixture to 70 °C and maintain for 2-5 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and carefully quench by adding ice-cold water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude 2-acetylfuran by vacuum distillation.

Protocol 2: Reduction of 2-Acetylfuran with Sodium Borohydride[1][3]
  • Materials: 2-Acetylfuran, Methanol (or Ethanol), Sodium Borohydride (NaBH₄), Water, Diethyl Ether, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve 2-acetylfuran (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add sodium borohydride (1.1 eq) in small portions, ensuring the temperature remains low.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

    • Carefully quench the reaction by slowly adding water at 0 °C.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Protocol 3: One-Step Grignard Synthesis from Furfural[1][8]
  • Materials: Magnesium turnings, Iodine crystal (initiator), Anhydrous Diethyl Ether, Methyl Bromide (or Iodide), Furfural, Saturated Aqueous Ammonium Chloride (NH₄Cl) solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Grignard Reagent Preparation: In an oven-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq) and a small crystal of iodine. Add a solution of methyl bromide (1.05 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate to maintain a gentle reflux. Reflux for an additional 30 minutes after addition is complete.

    • Reaction with Furfural: Cool the prepared Grignard reagent to 0 °C in an ice bath. Add a solution of dry furfural (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the internal temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

References

Side-product formation in the synthesis of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Furan-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. This valuable chiral building block is instrumental in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This resource provides in-depth, field-proven insights to help you navigate the challenges of its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Route 1: Grignard Reaction with Furfural

This one-step method involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to furfural.[3]

Q1: My Grignard reaction has a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in Grignard reactions with furfural can stem from several factors. The primary culprits are often related to the quality of reagents and the reaction conditions.

  • Moisture Contamination: Grignard reagents are potent bases and will react with even trace amounts of water. This consumes the reagent and reduces the yield of the desired product.

    • Troubleshooting: Ensure all glassware is rigorously dried, and use anhydrous solvents.[3] Consider flame-drying the apparatus under an inert atmosphere (nitrogen or argon) before starting the reaction.

  • Impure Furfural: Furfural can oxidize or polymerize upon storage. Impurities can react with the Grignard reagent, leading to side-product formation.

    • Troubleshooting: Use freshly distilled furfural for the best results.

  • Side Reactions of the Grignard Reagent: Grignard reagents can participate in side reactions, such as Wurtz coupling, especially if the reaction temperature is not well-controlled.[4]

    • Troubleshooting: Maintain a low reaction temperature (0-10 °C) during the addition of furfural to the Grignard reagent.[3]

Q2: I am observing significant amounts of a high-boiling point residue after my reaction. What could this be?

A2: A high-boiling point residue is often indicative of polymerization. The furan ring is susceptible to acid-catalyzed polymerization.

  • Mechanism: During the acidic workup to quench the reaction and protonate the alkoxide intermediate, a localized excess of acid can trigger the polymerization of the furan moiety in both the starting material and the product.

  • Troubleshooting Protocol:

    • Quenching: Use a saturated aqueous solution of ammonium chloride for quenching instead of strong acids.[3] This provides a mildly acidic environment sufficient to protonate the alkoxide without causing significant polymerization.

    • Temperature Control: Perform the quench at a low temperature (0 °C) to dissipate the heat generated from the exothermic reaction.

Route 2: Two-Step Synthesis via 2-Acetylfuran Reduction

This route involves the Friedel-Crafts acylation of furan to form 2-acetylfuran, followed by its reduction to this compound.[3]

Q3: During the Friedel-Crafts acylation to produce 2-acetylfuran, I am getting a dark, tar-like substance and a low yield. What is happening?

A3: The formation of a dark, tarry substance is a classic sign of furan polymerization. This is a common side reaction in Friedel-Crafts acylations of furan due to the use of Lewis acid catalysts.

  • Causality: Lewis acids, necessary for activating the acylating agent, can also protonate the furan ring, initiating polymerization.

  • Troubleshooting Strategies:

    • Catalyst Choice: Milder Lewis acids, such as zinc chloride (ZnCl₂), are less prone to causing polymerization compared to stronger ones like aluminum chloride (AlCl₃).[5][6]

    • Temperature Control: Maintain a low reaction temperature (0-30°C) during the addition of reagents to minimize polymerization.[5]

    • Reagent Purity: Use freshly distilled furan, as peroxides in aged furan can also initiate polymerization.[5]

Q4: My acylation reaction is producing a significant amount of 2,5-diacetylfuran. How can I favor the mono-acylated product?

A4: The formation of 2,5-diacetylfuran is a result of over-acylation. This occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Controlling Factors:

    • Stoichiometry: An excess of the acylating agent (e.g., acetic anhydride) will drive the reaction towards diacylation.[5]

    • Reaction Time and Temperature: Prolonged reaction times or higher temperatures can also promote the second acylation.[5]

  • Optimization Protocol:

    • Stoichiometry: Carefully control the molar ratio of furan to acetic anhydride. A slight excess of furan can be beneficial. A molar ratio of furan to acetic anhydride of around 1:1.06 has been shown to be effective.[5][6]

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of 2-acetylfuran is maximized.

Q5: The reduction of 2-acetylfuran to this compound is incomplete. How can I drive the reaction to completion?

A5: Incomplete reduction is a common issue that can be addressed by optimizing the reaction conditions and the choice of reducing agent.

  • Potential Causes:

    • Insufficient Reducing Agent: Not using enough reducing agent will naturally lead to incomplete conversion.

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the chosen reducing agent.

  • Troubleshooting Table:

ParameterRecommendationRationale
Reducing Agent Use sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol).[5]NaBH₄ is a mild and selective reducing agent for ketones and is generally effective for this transformation.
Stoichiometry Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents).This ensures that all of the 2-acetylfuran is consumed.
Temperature Start the reaction at 0°C and then allow it to warm to room temperature.[3]The initial cooling helps to control any initial exotherm, while warming to room temperature ensures the reaction goes to completion.
Monitoring Monitor the reaction by TLC until the starting material spot has disappeared.This is the most reliable way to determine when the reaction is complete.

Q6: I am experiencing degradation of my this compound product during workup or purification. What are the likely causes and how can I prevent this?

A6: The furan ring in this compound is sensitive to both acidic and certain oxidizing conditions, which can lead to degradation.

  • Acid Sensitivity: Strong acidic conditions can cause the furan ring to open or polymerize.

    • Mitigation: During workup, use a mild acidifying agent like dilute hydrochloric acid only if necessary, and avoid prolonged exposure.[3] Neutralize the solution promptly after any acidic treatment.

  • Oxidative Degradation: The product can be susceptible to oxidation, especially if exposed to air and light for extended periods.

    • Mitigation: Store the purified product under an inert atmosphere (nitrogen or argon) and in a cool, dark place. Some commercial sources add a stabilizer like hydroquinone.

Experimental Workflows

Workflow 1: Grignard Reaction

cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Furfural cluster_workup Workup & Purification Mg_turnings Mg Turnings Grignard_reagent CH3MgBr Mg_turnings->Grignard_reagent Reaction MeBr Methyl Bromide in Dry Ether/THF MeBr->Grignard_reagent Slow Addition Alkoxide_intermediate Magnesium Alkoxide Intermediate Grignard_reagent->Alkoxide_intermediate Nucleophilic Addition (0-10°C) Furfural Furfural in Dry Ether/THF Furfural->Alkoxide_intermediate Product This compound Alkoxide_intermediate->Product Protonation Aqueous_workup Aqueous Workup (e.g., NH4Cl(aq)) Aqueous_workup->Product Purification Vacuum Distillation Product->Purification

Caption: One-step synthesis of this compound via Grignard reaction.

Workflow 2: Two-Step Synthesis

cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_purification Purification Furan Furan Acetylfuran 2-Acetylfuran Furan->Acetylfuran ZnCl2 catalyst Acetic_anhydride Acetic Anhydride Acetic_anhydride->Acetylfuran Product This compound Acetylfuran->Product Reduction Reducing_agent NaBH4 in MeOH/EtOH Reducing_agent->Product Final_purification Vacuum Distillation Product->Final_purification

Caption: Two-step synthesis of this compound via 2-acetylfuran.

References

Technical Support Center: Purification of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of 1-(Furan-2-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable chiral building block. The inherent sensitivity of the furan moiety presents unique challenges, from product degradation to the removal of closely related impurities. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the work-up and purification of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Low Purity After Initial Work-up/Extraction

Q: My crude this compound is a dark, tarry oil after aqueous work-up and solvent removal. What is causing this, and how can I prevent it?

A: This is a classic sign of product degradation, most commonly caused by acidic conditions. The furan ring is highly susceptible to acid-catalyzed polymerization, leading to the formation of intractable tars.[1][2]

  • Causality: During the work-up of reactions, such as the reduction of 2-acetylfuran with sodium borohydride, quenching with acid (e.g., HCl) to neutralize excess reagent can create a low pH environment that degrades the product.[3]

  • Preventative Solutions:

    • Neutral Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids. This provides a proton source to neutralize alkoxides while maintaining a buffered, slightly acidic to neutral pH.[3]

    • Bicarbonate Wash: During the liquid-liquid extraction, perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid before drying and concentrating the organic phase.[1]

    • Temperature Control: Keep the mixture cold (0-5 °C) during all quenching and washing steps to minimize the rate of potential degradation reactions.

Issue 2: Poor Separation During Column Chromatography

Q: I'm struggling to separate my product from an impurity using flash chromatography on silica gel. The spots are overlapping on the TLC plate.

A: Co-elution is typically due to the impurity having a similar polarity to this compound. The unreacted starting material, 2-acetylfuran, is a very common impurity and is less polar than the desired alcohol product.

  • Causality & Solutions:

    • Acid-Catalyzed Degradation on Silica: Standard silica gel is inherently acidic and can cause streaking or decomposition of the product on the column.[2]

      • Solution: Deactivate the silica gel. This can be done by preparing a slurry of the silica in your eluent containing 1-2% triethylamine (Et₃N) before packing the column. This neutralizes the acidic sites.[4]

    • Insufficient Eluent Optimization: The chosen solvent system may not have sufficient resolving power.

      • Solution: Systematically vary the eluent polarity. A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of the more polar solvent (ethyl acetate). This will allow the less polar impurities (like 2-acetylfuran) to elute first, followed by the product.

Troubleshooting Table for Chromatography

ObservationPotential CauseRecommended Action
Product streaks on TLC/Column Acid-sensitivity of the furan ring.Use deactivated silica gel (slurry with 1% Et₃N in eluent) or switch to a neutral stationary phase like alumina.[4]
Poor separation from a faster-running spot Impurity is significantly less polar (e.g., 2-acetylfuran).Decrease the initial polarity of the eluent (e.g., from 20% to 10% EtOAc/Hex). Run a shallow gradient.
Poor separation from a slower-running spot Impurity is more polar.Increase the polarity of the eluent to wash the product off the column ahead of the impurity.
No spots move off the baseline Eluent polarity is too low.Increase the percentage of the polar solvent (e.g., ethyl acetate, diethyl ether).
Issue 3: Product Loss During Distillation

Q: I'm getting a lower than expected yield after vacuum distillation, and the residue in the distillation pot is dark and viscous. Why is this happening?

A: This suggests thermal decomposition. Although this compound is distillable, prolonged exposure to high temperatures, even under vacuum, can lead to degradation.

  • Causality: The combination of heat and any residual acidic or basic impurities can catalyze polymerization or decomposition.

  • Solutions:

    • Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure allows the compound to boil at a lower temperature, minimizing thermal stress. The target should be a pressure that allows boiling below 80 °C.[3]

    • Use a Fractionating Column: For separating from impurities with close boiling points, a short path distillation may be insufficient. A fractionating column (e.g., Vigreux) provides multiple theoretical plates, allowing for a more precise separation at a steady temperature without overheating.[5][6]

    • Minimize Heating Time: Heat the distillation flask rapidly to the boiling point and collect the desired fraction promptly. Do not let the material sit at high temperatures for extended periods.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose: vacuum distillation or column chromatography?

A1: The choice depends on the scale of your reaction and the nature of the impurities.

  • Vacuum Distillation: Best suited for larger quantities (>5 g) where the primary impurities have significantly different boiling points. It is faster and uses less solvent than chromatography. However, it is not suitable for thermally sensitive compounds or for separating isomers or compounds with very similar volatilities.[3]

  • Column Chromatography: Offers superior separation power for complex mixtures or for removing impurities with similar boiling points but different polarities.[7] It is the method of choice for achieving the highest purity, especially on a smaller scale (<5 g), but it is more time-consuming and solvent-intensive.

Q2: What are the expected impurities I should be looking for?

A2: The impurities are directly related to the synthetic route used.

  • From Reduction of 2-Acetylfuran: The most common impurity is unreacted 2-acetylfuran.[1]

  • From Grignard Reaction with Furfural: Unreacted furfural and side-products from Grignard reagent coupling may be present.[3]

  • General Impurities: Polymerization products from exposure to acid or heat, and potentially di-acylated side products like 2,5-diacetylfuran if the synthesis involved a Friedel-Crafts acylation step.[1]

Q3: How can I reliably assess the purity of my final product?

A3: A combination of spectroscopic and chromatographic methods is recommended.

  • ¹H NMR Spectroscopy: This is the most common and effective method. The spectrum of pure this compound is very distinct. Look for the characteristic signals: a quartet for the methine proton (CH-OH), a doublet for the methyl group, and three signals for the furan ring protons.[8] The absence of signals corresponding to starting materials (e.g., the acetyl methyl singlet of 2-acetylfuran) is a strong indicator of purity.

  • Gas Chromatography (GC): An excellent method for assessing purity and detecting volatile impurities. A single sharp peak indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Can also be used, especially on a reverse-phase column, to detect non-volatile impurities.[9]

Q4: What are the ideal storage conditions for purified this compound?

A4: To prevent degradation over time, store the purified liquid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Keep it refrigerated or in a freezer and protected from light and sources of acid.[10]

Visualized Workflows and Logic

The following diagrams illustrate the decision-making process for purification and troubleshooting.

Purification_Strategy start Crude this compound decision1 Scale of Reaction? start->decision1 large_scale > 5 g decision1->large_scale Large small_scale < 5 g decision1->small_scale Small decision2 Nature of Impurities? distillation Vacuum Fractional Distillation decision2->distillation Significant BP Difference chromatography Flash Column Chromatography decision2->chromatography Similar BP / High Purity Needed final_product Pure Product (Verify by NMR/GC) distillation->final_product chromatography->final_product large_scale->decision2 small_scale->chromatography bp_diff Different Boiling Points (e.g., starting material) pol_diff Different Polarities (e.g., side-products)

Caption: Decision tree for selecting the primary purification method.

Troubleshooting_Workflow start Low Purity Detected (Post-Purification) method Which Method Was Used? start->method dist_issue Problem with Distillation method->dist_issue Distillation chrom_issue Problem with Chromatography method->chrom_issue Chromatography dist_cause Cause: Thermal Degradation or Poor Separation? dist_issue->dist_cause chrom_cause Cause: Co-elution or On-Column Degradation? chrom_issue->chrom_cause sol_dist1 Action: - Improve Vacuum - Use Fractionating Column dist_cause->sol_dist1 sol_chrom1 Action: - Optimize Eluent Gradient - Use Deactivated Silica chrom_cause->sol_chrom1

Caption: Troubleshooting logic for addressing low product purity.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is ideal for purifying multi-gram quantities of this compound from less volatile impurities like 2-acetylfuran.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a fractionating column (e.g., a 10-15 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Add a magnetic stir bar or anti-bumping granules to the distillation flask.[5]

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Procedure:

    • Transfer the crude this compound into the distillation flask.

    • Begin stirring and slowly apply vacuum. A pressure of 10-20 mmHg is typical.

    • Gently heat the distillation flask using a heating mantle.

    • Observe the vapor rising through the fractionating column. A reflux ring will form and slowly ascend.[6]

    • Collect any low-boiling initial fractions (forerun) in a separate flask.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 75-77 °C at 15 mmHg), switch to a clean receiving flask.

    • Collect the product until the temperature either begins to drop (indicating the product is finished) or rise sharply (indicating a higher-boiling impurity is starting to distill).

    • Discontinue heating, release the vacuum, and allow the apparatus to cool.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for high-resolution purification, especially when distillation is ineffective.

  • Preparation:

    • TLC Analysis: First, determine an appropriate solvent system using TLC. A system that gives the product an Rf value of ~0.3 is often a good starting point. For this compound, mixtures of ethyl acetate and hexanes are effective.

    • Column Packing (Deactivated Silica):

      • In a beaker, slurry silica gel with your starting eluent (e.g., 10% ethyl acetate in hexanes) containing 1% triethylamine.

      • Pour the slurry into a chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica bed.

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to speed up the elution of the product after impurities have been washed through.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.[7]

References

Technical Support Center: Overcoming Catalyst Deactivation in 2-Acetylfuran Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 2-acetylfuran. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important biomass-derived platform molecule. Catalyst deactivation is a significant challenge in the efficient conversion of 2-acetylfuran to valuable chemicals and fuel additives.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose, mitigate, and resolve common issues encountered during your experiments.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

This section provides a structured approach to identifying the root cause of catalyst deactivation and implementing effective solutions.

Issue 1: Rapid Loss of Catalytic Activity in Early Experimental Stages

Question: My catalyst is showing a significant drop in 2-acetylfuran conversion within the first few hours of the reaction. What are the likely causes and how can I troubleshoot this?

Answer: A rapid initial deactivation is often indicative of poisoning or fouling of the catalyst's active sites.[2][3]

Plausible Causes & Diagnostic Steps:

  • Feedstock Impurities (Poisoning): Biomass-derived feedstocks like 2-acetylfuran can contain various contaminants that act as catalyst poisons.[1][4]

    • Common Poisons: Sulfur, nitrogen compounds, alkali and alkaline earth metals, and phosphorus are known to poison metal catalysts used in hydrogenation.[2][4][5][6]

    • Troubleshooting Protocol:

      • Feedstock Analysis: Perform elemental analysis (e.g., ICP-MS or XRF) on your 2-acetylfuran feedstock to quantify potential poisons.

      • Guard Bed Implementation: Introduce a guard bed of a suitable adsorbent material upstream of your reactor to capture poisons before they reach the catalyst.

      • Feedstock Pre-treatment: Consider a pre-treatment step, such as mild hydrotreating, to reduce the concentration of poisons.[2]

  • Coke Formation (Fouling): The reactive nature of 2-acetylfuran and its hydrogenation products can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[2][7]

    • Troubleshooting Protocol:

      • Temperature Optimization: High temperatures can accelerate coking.[7] Systematically lower the reaction temperature to find a balance between activity and stability.

      • Solvent Effects: The choice of solvent can influence coke formation.[5] Experiment with different solvents to identify one that minimizes polymerization and condensation reactions.

      • Catalyst Characterization: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm and quantify coke deposition.[8]

Visualizing Deactivation Pathways:

DeactivationPathways cluster_poisoning Poisoning cluster_fouling Fouling (Coking) Feedstock 2-Acetylfuran Feedstock Impurities S, N, Metals, P Compounds Feedstock->Impurities Contains PoisonedCatalyst Poisoned Catalyst (Blocked Active Sites) Impurities->PoisonedCatalyst Adsorb on Reactants 2-Acetylfuran & Intermediates Polymerization Polymerization/ Condensation Reactants->Polymerization Undergo Coke Coke Deposition (Blocked Pores & Sites) Polymerization->Coke Leads to SelectivityLossWorkflow Start Observe Decreased Selectivity AnalyzeProducts Identify Byproducts (GC-MS, HPLC) Start->AnalyzeProducts CharacterizeCatalyst Analyze Spent Catalyst (TPO, TEM, XRD) Start->CharacterizeCatalyst Hypothesize Formulate Hypotheses (e.g., Coke Acidity, Sintering) AnalyzeProducts->Hypothesize CharacterizeCatalyst->Hypothesize ModifyConditions Systematically Vary (Temp, Pressure, Solvent) Hypothesize->ModifyConditions ModifyCatalyst Modify Catalyst (Support, Promoters) Hypothesize->ModifyCatalyst Evaluate Evaluate New Performance ModifyConditions->Evaluate ModifyCatalyst->Evaluate

References

Technical Support Center: Optimization of 1-(Furan-2-yl)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(Furan-2-yl)ethanol. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Section 1: Core Principles & Reaction Pathways

This compound is a valuable chemical intermediate, typically synthesized via the reduction of 2-acetylfuran or the selective hydrogenation of furfural. The primary challenge lies in achieving high selectivity for the desired alcohol without promoting side reactions, such as over-reduction of the furan ring, polymerization, or etherification.

The most common laboratory-scale synthesis involves the reduction of the ketone in 2-acetylfuran. This is often preferred for its high selectivity. Another significant route, particularly relevant for biomass valorization, is the hydrogenation of furfural, which presents a greater challenge in selectively reducing the aldehyde group while preserving the furan ring and avoiding the formation of furfuryl alcohol.[1][2]

Below is a diagram illustrating the primary synthesis routes and common side products.

G cluster_main Synthesis Pathways for this compound cluster_side Common Side Products & Pathways Furfural Furfural Acetylfuran 2-Acetylfuran Target This compound Furfural->Target Grignard Reaction (e.g., CH3MgBr) Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Over-reduction Methylfuran 2-Methylfuran Furfural->Methylfuran Hydrogenolysis Polymer Polymerization/ Resinification Furfural->Polymer Acidic Conditions Acetylfuran->Target Reduction (e.g., NaBH4, H2/Catalyst) Diacetylfuran 2,5-Diacetylfuran Acetylfuran->Diacetylfuran Excess Acylating Agent (During Acetylfuran Synthesis) Ring_Opened Ring-Opened Products (e.g., Pentanediols) Target->Ring_Opened Harsh Conditions (High T, P)

Caption: Key synthesis routes and potential side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low when reducing 2-acetylfuran. What are the most common causes?

A1: Low yield during the reduction of 2-acetylfuran typically stems from three primary areas: incomplete reaction, degradation of the furan ring, or mechanical losses during workup.[3]

  • Incomplete Reaction: This is often due to insufficient reducing agent or suboptimal reaction conditions. For a standard sodium borohydride (NaBH₄) reduction, ensure a molar excess of the hydride (typically 1.1 to 1.5 equivalents) is used. The reaction is often performed at low temperatures (0 °C) to control exothermicity and improve selectivity, followed by stirring at room temperature to ensure completion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to confirm the full consumption of the starting material before quenching.

  • Degradation: The furan ring is sensitive to strongly acidic conditions, which can lead to polymerization or "resinification."[3] During the workup, if you are using an acid to quench excess reducing agent, ensure it is added slowly and at a low temperature to avoid a significant drop in pH.

  • Workup Losses: this compound has moderate water solubility. During the extraction phase, ensure the aqueous layer is extracted multiple times (e.g., 3x with diethyl ether or ethyl acetate) to maximize recovery. Additionally, washing the combined organic layers with brine helps to remove dissolved water and improve phase separation.[4]

Q2: I am attempting a catalytic transfer hydrogenation (CTH) of furfural. Why am I getting furfuryl alcohol instead of this compound?

A2: This is a common and expected outcome. Catalytic transfer hydrogenation (CTH) and standard catalytic hydrogenation of furfural are highly selective for the reduction of the aldehyde (C=O) group, which produces furfuryl alcohol, not this compound.[5][6] The reaction you are performing is the selective reduction of the aldehyde at position 1. To produce this compound from furfural, you need to add a methyl group and reduce a ketone, which is a different transformation. This is typically achieved via a Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr), which attacks the aldehyde to form the secondary alcohol directly.[4]

Q3: Can I use ethanol as a solvent for my NaBH₄ reduction? What is the impact of solvent choice?

A3: Yes, protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[3] The choice of solvent is critical as it can influence reaction rate and selectivity.

  • Causality: Sodium borohydride reacts slowly with protic solvents (solvolysis), generating hydrogen gas and alkoxyborohydrides. This process consumes the reducing agent over time. Methanol is more reactive than ethanol, leading to faster reductions but also more rapid decomposition of NaBH₄. Ethanol provides a good balance of reactivity and stability for the reducing agent.

  • Expert Insight: For sensitive substrates or when precise control is needed, using a less reactive solvent like isopropanol or even an aprotic solvent like THF (though the reaction is much slower) can be beneficial. However, for the reduction of 2-acetylfuran, methanol or ethanol are standard and effective choices.[3] Always use anhydrous solvents to prevent rapid, uncontrolled quenching of the borohydride.

Section 3: Troubleshooting Guide

This guide addresses specific experimental failures. Identify your primary issue in the table below and explore the potential causes and recommended solutions.

Problem Encountered Potential Root Cause Recommended Solution & Scientific Rationale
Low or No Conversion of Starting Material (2-Acetylfuran) 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) is moisture-sensitive and degrades over time.Solution: Use a fresh bottle of NaBH₄ or test the activity of the existing batch. Rationale: Old or improperly stored NaBH₄ can be partially hydrolyzed, reducing its effective molar quantity and leading to incomplete reactions.[3]
2. Insufficient Stoichiometry: Under-dosing the reducing agent.Solution: Re-calculate and ensure at least 1.1 equivalents of NaBH₄ are used. For less reactive ketones, increasing to 1.5 equivalents may be necessary. Rationale: A stoichiometric excess is required to drive the reaction to completion and account for any minor decomposition from solvent or trace moisture.
3. Low Reaction Temperature/Time: Reaction kinetics are too slow.Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress via TLC. Rationale: While the initial addition is cooled to control the exotherm, warming is necessary to provide sufficient activation energy for the reaction to proceed to completion in a reasonable timeframe.[3]
Multiple Unidentified Spots on TLC (Poor Selectivity) 1. Furan Ring Degradation: The workup was too acidic, causing polymerization.Solution: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a milder acidifying agent than HCl. Keep the mixture cool in an ice bath during the quench.[4] Rationale: NH₄Cl provides a buffered, weakly acidic environment that neutralizes the basic reaction mixture and hydrolyzes borate esters without causing the harsh acidic conditions that lead to furan ring decomposition.
2. Formation of Side Products: Over-reduction or hydrogenolysis of the furan ring.Solution: This is more common with stronger reducing agents (e.g., LiAlH₄) or harsh catalytic hydrogenation conditions (high H₂ pressure/temp). Stick with milder, selective reagents like NaBH₄ for this transformation. Rationale: NaBH₄ is a chemoselective reagent that preferentially reduces aldehydes and ketones over other functional groups and is generally not strong enough to reduce the aromatic furan ring.
Product is a Dark, Tarry Oil 1. Polymerization: Caused by acidic conditions or peroxides in the starting material.Solution: Ensure the furan-containing starting material is pure. If it is old, consider passing it through a short plug of neutral alumina to remove peroxides.[3] During workup, avoid strong acids and excessive heat. Rationale: Furans are notoriously susceptible to acid-catalyzed polymerization. Peroxides can initiate radical polymerization pathways, both leading to the formation of high-molecular-weight, insoluble materials ("tar").
2. Thermal Decomposition: Overheating during solvent removal or distillation.Solution: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 40-50 °C. Purify the final product via vacuum distillation.[4] Rationale: this compound, like many furanic compounds, can be thermally sensitive. High temperatures can cause decomposition and discoloration.

Section 4: Optimized Experimental Protocols

Protocol 1: Optimized Reduction of 2-Acetylfuran with NaBH₄

This protocol is designed for high-yield, high-purity synthesis of this compound on a laboratory scale.

G cluster_workflow Optimized Reduction Workflow Setup 1. Reaction Setup - Dissolve 2-acetylfuran in anhydrous MeOH - Cool to 0 °C (ice bath) Addition 2. Reagent Addition - Add NaBH4 (1.2 eq) portion-wise - Maintain temp < 5 °C Setup->Addition Reaction 3. Reaction - Remove ice bath - Stir at RT for 2h - Monitor by TLC Addition->Reaction Quench 4. Quenching - Cool back to 0 °C - Slowly add sat. aq. NH4Cl Reaction->Quench Workup 5. Workup - Remove MeOH under vacuum - Extract with EtOAc (3x) - Wash with brine Quench->Workup Purify 6. Purification - Dry organic layer (Na2SO4) - Filter and concentrate - Vacuum distill for high purity Workup->Purify

Caption: Step-by-step workflow for the reduction protocol.

Materials:

  • 2-Acetylfuran

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylfuran (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid temperature increase, which could lead to side reactions. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the 2-acetylfuran spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted NaBH₄. You will observe gas evolution (H₂); ensure adequate ventilation. Continue adding until the bubbling ceases.[4][7]

  • Workup: Remove the methanol from the mixture using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the product. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layer once with brine. This helps to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[3][4]

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. For high purity, the product should be purified by vacuum distillation.[4]

References

Resolving peak tailing issues in HPLC analysis of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Resolving Peak Tailing: A Troubleshooting Guide for Researchers

Welcome to the technical support center for the HPLC analysis of 1-(Furan-2-yl)ethanol. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. Peak tailing is one of the most common and frustrating issues encountered in liquid chromatography, particularly when dealing with polar molecules like this compound.[1]

This guide is structured to provide you with not just solutions, but a deeper understanding of the underlying chromatographic principles causing peak asymmetry. We will move from foundational questions to detailed, actionable protocols to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound on my C18 column. What are the most likely causes?

Peak tailing for a polar analyte like this compound, which contains a hydroxyl group and an electron-rich furan ring, typically stems from a combination of chemical and physical factors.[2][3] The most common culprit is secondary interactions with the stationary phase.[4]

Here's a breakdown of the primary causes:

  • Secondary Silanol Interactions: This is the leading chemical cause. Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[5] The polar hydroxyl group of this compound can form strong hydrogen bonds with these acidic silanol sites.[6][7] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main band, resulting in a tailing peak.[8]

  • Column Hardware and Packing Issues: Physical problems with the column can disrupt the flow path of the analyte. These include the formation of a void at the column inlet, a partially blocked inlet frit, or degradation of the packed bed itself.[9] Such issues typically cause tailing for all peaks in the chromatogram, not just the analyte of interest.[10]

  • Mobile Phase Mismatches: An improperly optimized mobile phase pH can exacerbate silanol interactions.[11] Furthermore, if your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can lead to peak distortion upon injection.

  • Extra-Column Volume: Excessive dead volume in your HPLC system (e.g., long tubing, poorly made connections) can cause the separated analyte band to broaden before it reaches the detector, contributing to tailing.[4][5]

Q2: Can you explain in more detail how silanol groups cause peak tailing for my compound?

Certainly. The phenomenon is rooted in the mixed-mode retention of your analyte. While the primary retention mechanism on a C18 column is hydrophobic interaction, the presence of surface silanols introduces an unwanted secondary mechanism: strong, polar adsorption.

This compound has a polar hydroxyl (-OH) group that can act as a hydrogen bond donor. The residual silanol groups on the silica backbone are acidic and can be ionized (SiO⁻), especially at mid-range pH values (pH > 4).[6][11] This creates a strong interactive site for your analyte.

As the main band of this compound travels through the column, a small portion of the molecules gets "stuck" on these high-energy silanol sites. The desorption from these sites is slower compared to the partitioning from the C18 phase, leading to a delayed elution for these molecules and the formation of an asymmetric peak tail.[8][12]

To visualize this, consider the following interaction diagram:

G cluster_0 Silica Surface Silica Silica Backbone (Si-O-Si) Silanol Residual Silanol (Si-OH) Acidic Site C18 C18 Bonded Phase Hydrophobic Interaction Site Analyte This compound Analyte->Silanol:f1 Secondary Interaction (Causes Tailing) Analyte->C18:f1 Primary Retention (Symmetrical Peak)

Figure 1: Primary vs. Secondary Interactions on a C18 Column.
Q3: How critical is mobile phase pH for achieving a good peak shape with this compound?

Mobile phase pH is a critical parameter for controlling peak shape, especially for polar compounds interacting with silica-based columns.[11] Its importance lies in its ability to suppress the ionization of the problematic residual silanol groups.

Silanol groups are acidic, with a pKa roughly between 3.5 and 4.5. When the mobile phase pH is above this range, a significant portion of these groups become deprotonated and negatively charged (SiO⁻).[6] These ionized sites are highly active and strongly interact with polar analytes, leading to severe peak tailing.[5]

By lowering the mobile phase pH to around 2.5-3.0, you ensure that the vast majority of silanol groups are protonated (Si-OH).[1] In this non-ionized state, their ability to cause strong secondary interactions is significantly reduced, leading to a much more symmetrical peak.[6] Therefore, operating at a low pH is one of the most effective and straightforward strategies to mitigate tailing for compounds like this compound.[9]

In-Depth Troubleshooting Guides

If the initial FAQs have not resolved your issue, the following systematic workflow and detailed protocols will guide you through a more rigorous troubleshooting process.

Systematic Troubleshooting Workflow

Before making random changes, it's crucial to diagnose the problem logically. Use the following decision tree to guide your efforts.

G A Peak Tailing Observed for This compound B Does tailing affect ALL peaks or just the analyte? A->B C Tailing affects ALL peaks B->C All Peaks D Tailing is specific to This compound (or other polar analytes) B->D Specific Peaks E Likely a physical or system issue. Inspect for column voids, frit blockage, or extra-column volume. See Protocol 3. C->E F Likely a chemical interaction issue. D->F G Is mobile phase pH < 3.5? F->G H No G->H No I Yes G->I Yes J Adjust mobile phase to pH 2.5-3.0 using an appropriate buffer. See Protocol 1. H->J K Consider column chemistry. Is the column end-capped? Is it old? I->K L Try a new, high-quality end-capped C18 column or an alternative chemistry. See Protocol 2. K->L

Figure 2: A step-by-step workflow for diagnosing peak tailing.
Protocol 1: Mobile Phase Optimization

This protocol focuses on modifying the mobile phase to suppress secondary interactions.

Objective: To improve peak symmetry by adjusting pH and using mobile phase additives.

Step-by-Step Methodology:

  • pH Adjustment (Primary Strategy):

    • Prepare the aqueous portion of your mobile phase.

    • Add a suitable acidifier to adjust the pH to a range of 2.5 to 3.0. Formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) are common choices for LC-MS compatibility. Phosphoric acid can be used for UV detection.[13]

    • Rationale: This low pH protonates the surface silanol groups, rendering them non-ionized and far less interactive.[1]

    • Confirm the pH using a calibrated pH meter before mixing with the organic solvent.[6]

  • Increase Buffer Concentration:

    • If using a buffer (e.g., phosphate or formate), try increasing its concentration to 20-50 mM.

    • Rationale: A higher buffer concentration can help to mask the residual silanol sites and maintain a more consistent pH at the column surface, further reducing secondary interactions.[6][9]

  • Use a Sacrificial Base (Competitive Additive):

    • In cases of persistent tailing with basic compounds (not directly applicable to the neutral/weakly acidic this compound but a useful general technique), a small, charged amine like triethylamine (TEA) can be added to the mobile phase (e.g., 0.05 M).

    • Rationale: TEA is a "sacrificial base" that preferentially interacts with the acidic silanol sites, effectively blocking them from interacting with the analyte.[6]

Data Presentation: Common Mobile Phase Additives

AdditiveTypical ConcentrationFunctionPrimary Use Case
Formic Acid 0.1% (v/v)pH control, protonates silanolsGeneral purpose, LC-MS compatible
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Strong ion-pairing agent, pH controlExcellent for peak shape, but can cause ion suppression in MS
Ammonium Formate/Acetate 10 - 20 mMBuffering agentProvides pH control around 3.8/4.8
Phosphate Buffer 20 - 50 mMStrong buffering agentExcellent pH control for UV methods, not volatile for MS
Protocol 2: HPLC Column Selection

If mobile phase optimization is insufficient, the column itself is the next logical target.

Objective: To select a stationary phase that minimizes secondary interactions with polar analytes.

Step-by-Step Methodology:

  • Verify Column Health: First, ensure your current column is not the problem. If it is old or has been subjected to harsh conditions, replace it with a new column of the same type. If peak shape improves, the original column had simply degraded.

  • Choose a High-Purity, End-Capped Column:

    • Select a column packed with modern, high-purity silica (Type B silica) that has been thoroughly end-capped.

    • Rationale: End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group (like a trimethylsilyl group) to make them inert.[1][8] While no column is 100% end-capped, modern columns have a much lower concentration of active silanols, significantly improving peak shape for polar compounds.[1]

  • Consider Alternative Stationary Phases:

    • If a standard end-capped C18 still gives tailing, consider a column specifically designed for polar analytes.

    • Rationale: These columns incorporate features to further shield silanols or offer alternative retention mechanisms that are less prone to causing tailing.

Data Presentation: Recommended Column Chemistries for Polar Analytes

Column TypeDescriptionAdvantage for this compound
High-Purity End-Capped C18 Standard C18 phase on a low-metal, Type B silica base with extensive end-capping.Greatly reduces silanol interactions compared to older columns. A good first choice.[6]
Polar-Embedded Phase A C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface.The embedded polar group shields the analyte from residual silanols, improving peak shape.[5]
Phenyl-Hexyl Phase A stationary phase with phenyl rings, offering alternative selectivity (pi-pi interactions).Can provide different selectivity and may be less prone to silanol interactions for aromatic compounds.[14]
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (like bare silica) with a high organic mobile phase.Provides excellent retention for very polar compounds that are not well-retained in reversed-phase.[14][15]
Protocol 3: Diagnosing and Rectifying System Hardware Issues

This protocol addresses physical issues within the column and HPLC system.

Objective: To identify and eliminate sources of peak tailing caused by hardware problems.

Step-by-Step Methodology:

  • Check for a Column Void:

    • Disconnect the column from the detector and carefully reverse its flow direction.

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for about 10-20 column volumes.[1]

    • Reconnect the column in its correct orientation and re-test.

    • Rationale: This procedure can sometimes wash away particulate matter blocking the inlet frit and may help resettle a slightly compressed packing bed at the column inlet. If a significant void has formed, the column will likely need to be replaced.[9]

  • Minimize Extra-Column Volume:

    • Inspect all tubing between the injector, column, and detector.

    • Ensure tubing is as short as possible with a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[5]

    • Verify that all fittings are correctly seated (e.g., no gap between the ferrule and the end of the tubing).

    • Rationale: Any unnecessary volume allows the analyte band to diffuse and broaden, which can manifest as peak tailing. This is especially critical in UHPLC systems.[4]

  • Use Guard Columns:

    • Install a guard column or an in-line filter before the analytical column.

    • Rationale: A guard column acts as a disposable, inexpensive pre-column that protects the analytical column from strongly retained contaminants and particulates that can clog the frit and degrade performance over time.[16]

References

Technical Support Center: Maintaining the Enantiopurity of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enantiopure 1-(Furan-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this valuable chiral building block. This document provides in-depth technical guidance in a question-and-answer format to address common challenges encountered during its handling, reaction, and storage.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the enantiomeric excess (ee) of my this compound sample over time. What are the likely causes?

A decrease in enantiomeric excess is indicative of racemization, the process by which an enantiopure or enantioenriched sample converts into a mixture of equal parts of both enantiomers (a racemic mixture)[1][2]. For this compound, a secondary alcohol, the primary culprits for racemization are exposure to acidic or basic conditions, certain metal contaminants, and elevated temperatures.

The key to understanding this is that the stereocenter, the carbon atom bonded to the hydroxyl group, becomes susceptible to inversion. This typically happens through the formation of a planar, achiral intermediate[2].

  • Acid-Catalyzed Racemization: In the presence of an acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). The departure of water generates a planar carbocation intermediate. The subsequent attack by a nucleophile (like water) can occur from either face of the planar carbocation with equal probability, leading to a racemic mixture of the alcohol.[3]

  • Base-Catalyzed Racemization: While less common for alcohols compared to ketones, strong bases can potentially deprotonate the hydroxyl group. More significantly, if any trace amount of the corresponding ketone (2-acetylfuran) is present, a strong base can deprotonate the alpha-carbon, leading to a planar enolate. Re-protonation can occur from either side, leading to racemization.

  • Metal-Catalyzed Racemization: Trace amounts of transition metals, particularly ruthenium, rhodium, and iridium, can catalyze racemization through a dehydrogenation-hydrogenation mechanism.[4] The metal complex can temporarily oxidize the alcohol to the corresponding ketone (2-acetylfuran), which is achiral, and then reduce it back to the alcohol, producing both enantiomers.[5][6]

Q2: What are the best practices for storing enantiopure this compound to prevent racemization?

Proper storage is crucial for maintaining the enantiomeric integrity of this compound. The primary goals are to protect it from atmospheric contaminants (acidic gases, moisture), light, and heat.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of any potential degradation or racemization reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to atmospheric CO2 (which can form carbonic acid in the presence of moisture) and oxygen.
Container Use amber glass bottles with PTFE-lined caps.Amber glass protects the compound from light, which can promote radical reactions, while PTFE-lined caps provide an inert seal.[7]
Purity Ensure the sample is free from acidic, basic, or metallic impurities before long-term storage.Impurities can catalyze racemization, as detailed in Q1.

Key Takeaway: The indefinite shelf life of pure ethanol is expected if stored correctly, with the main concern being evaporation.[8] For enantiopure samples, preventing contamination is paramount.

Troubleshooting Guide

Problem: My reaction using (S)-1-(Furan-2-yl)ethanol resulted in a racemic product.

This is a common issue that can arise from the reaction conditions themselves. Here’s a troubleshooting workflow to identify the cause:

G start Racemic Product Observed reagent_check Are any reagents or catalysts acidic or basic? start->reagent_check metal_check Are you using any metal catalysts (e.g., Ru, Rh, Pd)? reagent_check->metal_check No conclusion_acid Acid/base catalyzed racemization is likely. Consider using non-acidic/basic alternatives or adding a neutral buffer. reagent_check->conclusion_acid Yes temp_check Was the reaction run at elevated temperatures? metal_check->temp_check No conclusion_metal Metal-catalyzed racemization is possible. Screen for alternative metals or ligands. metal_check->conclusion_metal Yes solvent_check What was the solvent? temp_check->solvent_check No conclusion_temp High temperatures can promote racemization. Try running the reaction at a lower temperature. temp_check->conclusion_temp Yes workup_check What was the workup procedure? solvent_check->workup_check N/A conclusion_solvent Protic or highly polar solvents can facilitate racemization. Consider switching to a non-polar, aprotic solvent. solvent_check->conclusion_solvent Protic/Polar conclusion_workup Acidic or basic workup can cause racemization. Use a neutral quench (e.g., saturated ammonium chloride) and avoid strong acids/bases. workup_check->conclusion_workup

Caption: Troubleshooting workflow for racemization during a reaction.

Experimental Protocols

Protocol 1: Monitoring Enantiomeric Excess using Chiral HPLC

Determining the enantiomeric excess (ee) of your sample is critical for confirming its purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and accurate method.[2][9]

Objective: To determine the enantiomeric excess of this compound.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Sample of this compound

Procedure:

  • Prepare the Mobile Phase: A common mobile phase for separating enantiomers of this type of alcohol is a mixture of hexane and isopropanol. A typical starting point is 95:5 (v/v) hexane:isopropanol.

  • Prepare the Sample: Dissolve a small amount (approx. 1 mg) of this compound in 1 mL of the mobile phase.

  • Set up the HPLC:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the furan ring absorbs, typically around 254 nm.

  • Inject the Sample: Inject 10 µL of the prepared sample onto the column.

  • Analyze the Chromatogram:

    • The two enantiomers will appear as separate peaks.

    • Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Note: The elution order of the enantiomers will depend on the specific chiral column used. It is always advisable to run a standard of the racemic mixture to identify the retention times of both enantiomers.

Protocol 2: Racemization-Free Workup Procedure

After a reaction, the workup procedure can inadvertently cause racemization if acidic or basic conditions are used. Here is a protocol for a neutral workup.

Objective: To isolate the product from a reaction mixture while minimizing the risk of racemization.

Procedure:

  • Quenching the Reaction: Cool the reaction mixture to 0°C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic but buffered quench, which is generally safer than using strong acids.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[10]

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). This helps to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.

Mechanistic Insight: The Path to Racemization

Understanding the mechanisms of racemization is key to preventing it. The following diagram illustrates the acid-catalyzed pathway, which proceeds through a planar carbocation intermediate.

G cluster_enantiomer (S)-1-(Furan-2-yl)ethanol cluster_intermediate Planar Carbocation (Achiral) cluster_racemate Racemic Mixture s_alcohol (S)-Alcohol carbocation Carbocation s_alcohol->carbocation + H+ - H2O r_alcohol (R)-Alcohol carbocation->r_alcohol + H2O (Attack from top) s_alcohol2 (S)-Alcohol carbocation->s_alcohol2 + H2O (Attack from bottom)

Caption: Acid-catalyzed racemization mechanism.

By understanding these principles and implementing the recommended procedures, you can significantly improve the chances of maintaining the enantiomeric purity of your this compound samples throughout your research and development processes.

References

Asymmetric Synthesis Technical Support Center: Troubleshooting Low Enantioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis. As Senior Application Scientists, we understand that achieving high enantioselectivity is a critical, yet often challenging, aspect of modern chemical synthesis. This guide is structured to provide you with direct, actionable insights to diagnose and resolve common issues leading to low enantiomeric excess (e.e.). We will move beyond simple checklists to explore the causal relationships between experimental parameters and stereochemical outcomes.

Part 1: Catalyst and Ligand Integrity

The chiral catalyst or ligand is the heart of any asymmetric transformation. Its purity, structural integrity, and activation state are paramount. Even trace impurities can have a dramatic, non-linear impact on enantioselectivity.

FAQ 1.1: My enantioselectivity is consistently low or has suddenly dropped. Could the catalyst or ligand be the problem?

Absolutely. This is the most common cause of poor stereochemical control. Several factors related to your catalyst or ligand could be at play:

  • Decomposition or Isomerization: Chiral ligands, especially complex phosphines, can be sensitive to air, moisture, or trace acid/base, leading to oxidation or epimerization at stereocenters. For instance, BINAP and its derivatives are known to be susceptible to oxidation of the phosphorus atoms, which can significantly alter their catalytic activity and selectivity.

  • Presence of Impurities: The precursor used to synthesize the ligand or the catalyst itself might contain impurities that act as catalyst poisons or promote a non-selective background reaction. Even a small amount of an achiral phosphine impurity can compete for the metal center, forming a non-selective catalyst.

  • Incorrect Catalyst Loading or Metal-to-Ligand Ratio: The optimal ratio is crucial for forming the active catalytic species. Deviations can lead to the formation of less selective or inactive species. For many reactions, a slight excess of the ligand is beneficial to ensure all metal centers are coordinated by the chiral ligand.

FAQ 1.2: How do I confirm the purity and activity of my catalyst and ligand?

A multi-point verification process is essential for ensuring the reliability of your catalytic system. Do not assume that a commercially supplied or newly synthesized catalyst/ligand is 100% pure and active.

Troubleshooting Workflow: Catalyst & Ligand Validation

cluster_QC Catalyst/Ligand Quality Control A Visual Inspection (Color, Crystallinity) B Purity Analysis (NMR, HPLC/GC-MS) A->B Initial Check C Chiral Purity (e.e.) (Chiral HPLC/SFC) B->C Confirm Structure D Activity Test (Standard Reaction) C->D Confirm Stereointegrity E Troubleshoot or Re-purify D->E If e.e. is low F Proceed with Experiment D->F If e.e. is high E->B After Purification

Caption: A systematic workflow for catalyst and ligand quality control.

Troubleshooting Protocol 1.1: Standard Procedure for Catalyst and Ligand Quality Control
  • Structural Verification (NMR Spectroscopy):

    • Acquire ¹H, ¹³C, and ³¹P NMR (for phosphine ligands) spectra.

    • Rationale: This confirms the fundamental structure and can reveal major impurities. For phosphine ligands, the ³¹P NMR is particularly sensitive to oxidation, which will appear as a new peak, typically downfield from the parent phosphine signal.

  • Purity Assessment (Chromatography):

    • Analyze the ligand/catalyst using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: This provides a quantitative measure of purity that may not be apparent from NMR alone.

  • Enantiomeric Purity (Chiral Chromatography):

    • If the ligand itself is chiral, its enantiomeric excess must be confirmed using a suitable chiral HPLC or Supercritical Fluid Chromatography (SFC) method.

    • Rationale: A ligand with low e.e. cannot induce high e.e. in the product. This is a critical, often overlooked, parameter.

  • Standardized Activity Test:

    • Run the reaction using a well-established, high-yielding substrate under benchmark conditions previously reported in the literature or established in your lab.

    • Rationale: This provides a functional confirmation of catalyst activity. If the benchmark reaction fails to provide the expected e.e., it definitively points to an issue with the catalyst batch.

Part 2: Substrate and Reagent Purity

While the catalyst is often the primary suspect, the substrate and other reagents can introduce subtle variables that erode enantioselectivity.

FAQ 2.1: I've confirmed my catalyst is active, but the e.e. is still poor. Could my substrate be the issue?

Yes. Substrate quality is as critical as catalyst quality. Consider the following:

  • Hidden Impurities: The substrate may contain isomers or byproducts from its synthesis that can react competitively but non-selectively. For example, in an asymmetric hydrogenation of a ketone, a small amount of an enol ether impurity could be hydrogenated by a different, non-selective pathway.

  • Reactive Functional Groups: The substrate might possess an unexpected functional group (e.g., an unprotected amine or thiol) that can coordinate to the metal center and inhibit or alter the catalyst's behavior.

  • Racemization of the Product: The product itself might be susceptible to racemization under the reaction conditions, especially if the newly formed stereocenter is adjacent to a carbonyl group or other acidifying functionality. A time-course study monitoring both conversion and e.e. can diagnose this issue. If e.e. decreases after reaching a maximum, product racemization is likely occurring.

FAQ 2.2: Can impurities in my reagents or solvents affect enantioselectivity?

Absolutely. Solvents and additives are not inert. Trace impurities can have a profound impact.

  • Water Content: While some reactions require or tolerate water, many organometallic catalytic cycles are highly sensitive to moisture. Water can hydrolyze the catalyst or alter the aggregation state of the active species. Rigorously dried solvents are a prerequisite for many asymmetric reactions.

  • Solvent Impurities: Common impurities in solvents, such as peroxides in ethers or aldehydes in alcohols, can directly react with and deactivate the catalyst.

  • Additives: If the reaction requires an additive (e.g., a base or a halide scavenger), its purity is also critical. A contaminated base could introduce unknown counter-ions that negatively affect the catalytic cycle.

Data Table 2.1: Common Solvent Impurities and Their Potential Impact
SolventCommon ImpurityPotential Impact on Asymmetric CatalysisMitigation Strategy
Tetrahydrofuran (THF)PeroxidesOxidation of metal center or sensitive ligands (e.g., phosphines).Pass through an activated alumina column before use.
Dichloromethane (DCM)Trace Acid (HCl)Decomposition of acid-sensitive catalysts or promotion of background reactions.Store over potassium carbonate; pass through basic alumina.
TolueneWater, AldehydesCatalyst hydrolysis; competitive binding or side reactions.Dry over sodium/benzophenone ketyl; distill.
AcetonitrileWaterHydrolysis of catalyst; can be a competitive ligand.Distill from calcium hydride.

Part 3: Reaction Conditions

The kinetics of the desired catalytic cycle versus competing pathways are highly sensitive to reaction conditions. Fine-tuning these parameters is often necessary to maximize enantioselectivity.

FAQ 3.1: How do temperature and reaction time influence enantioselectivity?

Temperature is a critical parameter that governs the thermodynamics and kinetics of the reaction.

  • Thermodynamic vs. Kinetic Control: Lowering the reaction temperature generally increases enantioselectivity. According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the e.e. Lower temperatures amplify the effect of this energy difference, favoring the formation of one enantiomer.

  • Catalyst Stability: Conversely, some catalysts may have poor activity at low temperatures, requiring excessively long reaction times, during which catalyst decomposition might occur. An optimal temperature must be found that balances high selectivity with reasonable reaction rates and catalyst stability.

FAQ 3.2: My reaction is not going to completion, and the e.e. is low. Could concentration be the issue?

Yes, concentration can have a significant, and sometimes non-obvious, effect on the outcome.

  • Order of Reaction: The catalytic and non-catalyzed background reactions may have different dependencies on the substrate concentration. By lowering the concentration, you might be able to slow down a higher-order background reaction relative to the desired first-order catalytic process.

  • Catalyst Aggregation: At high concentrations, the active monomeric catalyst might exist in equilibrium with less active or inactive dimeric or oligomeric species. Diluting the reaction can shift this equilibrium towards the more active monomeric form. This phenomenon is well-documented in many catalytic systems.

Workflow Diagram 3.1: Systematic Optimization of Reaction Conditions

cluster_Opt Reaction Condition Optimization A Baseline Experiment (Standard Conditions) B Screen Temperature (-20°C, 0°C, RT) A->B Step 1 C Screen Concentration (0.1M, 0.05M, 0.01M) B->C Step 2 D Screen Solvent (Toluene, DCM, THF) C->D Step 3 E Analyze e.e. and Yield D->E After each screen E->B Iterate if needed F Optimal Conditions Found E->F If e.e. is high

Caption: A stepwise approach to optimizing reaction conditions for enantioselectivity.

Part 4: Mechanistic Considerations

If the common troubleshooting steps fail, a deeper mechanistic investigation may be required.

FAQ 4.1: I suspect a background (non-catalyzed) reaction is occurring. How can I test for this?

A background reaction can be a significant source of racemic product. To test for this, run two control experiments:

  • No-Catalyst Control: Run the reaction with all components except for the metal precursor and the ligand.

  • No-Ligand Control: Run the reaction with the metal precursor but without the chiral ligand.

If either of these experiments produces a significant amount of the product, you have a competing non-selective pathway. The solution may involve lowering the temperature, changing the solvent, or finding a more active catalyst that can outcompete the background reaction.

Diagram 4.1: Competing Catalytic vs. Background Reactions

cluster_Paths Reaction Pathways Substrate Substrate + Reagent Catalytic Chiral Catalyst (Fast, Selective) Substrate->Catalytic Background Uncatalyzed (Slow, Non-selective) Substrate->Background R_Product R-Product S_Product S-Product Racemic Racemic Product Catalytic->R_Product k_R (favored) Catalytic->S_Product k_S (disfavored) Background->Racemic

Caption: Visualization of parallel catalytic and background reaction pathways.

FAQ 4.2: Could the reaction mechanism be different from what I expected?

Yes. The assumed catalytic cycle, often based on a similar reaction, may not be the operative pathway with your specific substrate or conditions. A "non-linear effect" study, where the e.e. of the product is plotted against the e.e. of the catalyst, can provide profound mechanistic insight. A strong positive non-linear effect (where the product e.e. is higher than the catalyst e.e.) often points to the involvement of dimeric or aggregated catalyst species in the stereodetermining step.

Enhancing the stability of 1-(Furan-2-yl)ethanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Furan-2-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chiral intermediate. Furan derivatives are known for their utility in medicinal chemistry but also for their inherent stability challenges.[1][2][3][4] This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered unstable during storage?

A1: The instability of this compound stems primarily from the chemical nature of the furan ring. Furan is an electron-rich aromatic heterocycle with relatively low resonance stabilization energy compared to other aromatics like benzene or even thiophene.[5] This makes it susceptible to several degradation pathways:

  • Oxidative Degradation: The furan ring can undergo oxidative cleavage when exposed to atmospheric oxygen.[6][7] This process is often accelerated by light and can lead to the formation of various byproducts, including 1,4-dicarbonyl compounds and carboxylic acids, which manifest as discoloration (yellow to dark brown) and changes in the physical properties of the sample.[8][9] The secondary alcohol group can also be oxidized to the corresponding ketone, 2-acetylfuran.[10]

  • Acid-Catalyzed Reactions: Furan and its derivatives are notoriously unstable in acidic conditions.[5][11] Trace amounts of acid can catalyze polymerization, a reaction where molecules of this compound react with each other to form oligomers or polymers.[10] This is a common issue with the structurally similar furfuryl alcohol.[12] Acid can also promote ring-opening reactions, destroying the core scaffold.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions, leading to discoloration and polymerization.[12][13][14]

Understanding these core instabilities is the first step toward implementing effective storage protocols.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: The key to preserving the stability of this compound is to mitigate the factors identified in Q1. This involves strict control over temperature, atmosphere, and light exposure.

  • Temperature: For long-term storage, the compound should be stored in a freezer, at or below -20°C.[15][16] This significantly slows the rate of all potential degradation reactions. For short-term storage (i.e., daily or weekly use), refrigeration at 2-8°C is acceptable, but freezer storage is always preferred.[17]

  • Atmosphere: Oxygen is a key reactant in the degradation pathway. To prevent oxidation, this compound should be stored under an inert atmosphere.[13][18] This is achieved by blanketing the sample with an inert gas like argon or nitrogen before sealing the container. Using a vial with a PTFE-lined septum cap allows for piercing with a syringe to remove aliquots without repeatedly exposing the bulk material to air.

  • Light: The compound must be protected from light.[9][12] Always store it in an amber glass vial or a clear vial wrapped in aluminum foil. Store the vial in a light-proof secondary container, such as a freezer box, and keep it in a dark location.

Q3: Should I use a stabilizer? If so, which one and at what concentration?

A3: Yes, for long-term storage, the use of a stabilizer is highly recommended. The most common and effective stabilizer for preventing oxidative degradation in compounds like furans is Butylated Hydroxytoluene (BHT) .[19] BHT is a radical scavenger that preferentially reacts with oxidative species, thereby protecting the this compound.

  • Recommended Concentration: A concentration of 50-250 ppm (0.005% to 0.025% w/w) of BHT is typically sufficient. It is crucial to ensure the BHT is fully dissolved in the material.

  • Causality: The phenolic antioxidant BHT functions by donating a hydrogen atom to peroxy radicals, which are key intermediates in autoxidation chain reactions. This terminates the chain reaction, preventing the propagation of oxidation. Other inhibitors, such as hindered amines, have also been explored for stabilizing furan compounds like furfural.[20]

Q4: I received a large bottle of this compound. What is the best way to handle it to maintain its purity over time?

A4: The best practice is to aliquot the material immediately upon receipt . Repeatedly opening and closing a large container introduces atmospheric oxygen and moisture, accelerating degradation.

The workflow below illustrates the best practice for handling a new shipment of the compound.

G A Receive Bulk Container of this compound B Transfer to an Inert Atmosphere Glovebox (Argon or Nitrogen) A->B  Crucial First Step C Prepare Small, Pre-labeled Amber Glass Vials with PTFE-lined Septum Caps B->C D Aliquot into Vials (Single-use Quantities) C->D E Add BHT Stabilizer (Optional, for long-term storage) D->E F Backfill Headspace with Inert Gas E->F G Seal Vials Tightly F->G H Place Aliquots in Labeled Freezer Box G->H I Store at ≤ -20°C in a Dark Location H->I G cluster_conditions Degradation Conditions C1 [O₂] (Air) A {this compound | C₆H₈O₂} C1->A C2 (Light) C2->A C3 H⁺ (Acid) C3->A C4 Δ (Heat) C4->A B 2-Acetylfuran C₆H₆O₂ A->B Oxidation C Oligomers / Polymers A->C Polymerization D Ring-Opened Products (e.g., 1,4-dicarbonyls) A->D Hydrolysis / Oxidative Cleavage

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 1-(Furan-2-yl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 1-(Furan-2-yl)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering in-depth explanations for experimental choices and objectively comparing viable analytical techniques. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3]

Introduction: The "Why" Behind Method Validation

This compound is a significant compound in various industries, from pharmaceuticals, where it can be a process impurity or a starting material, to the food and beverage sector, where it contributes to flavor profiles. Accurate and precise quantification is critical for quality control, safety assessment, and process optimization. An analytical method, no matter how sophisticated, is only as reliable as its validation. Method validation provides documented evidence that a procedure is fit for its intended purpose, ensuring that the data generated are both accurate and reproducible.[4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][5] This guide will focus on the validation of a quantitative method for this compound, which falls under the "Quantitative tests of the active moiety" or "Quantitative tests for impurities' content" categories described in regulatory guidelines.[3]

Strategic Selection of the Analytical Technique

The first critical decision is the choice of analytical instrumentation. The physicochemical properties of this compound (a volatile, polar alcohol) make Gas Chromatography (GC) an ideal candidate. High-Performance Liquid Chromatography (HPLC) presents a viable alternative.

Primary Recommendation: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Causality: GC is excellently suited for analyzing volatile and thermally stable compounds like this compound. The Flame Ionization Detector (FID) offers high sensitivity to organic compounds and provides a robust, linear response over a wide concentration range, making it ideal for quantification.[7]

Comparative Alternative: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Causality: HPLC can also be used, particularly if the analyte is part of a more complex, non-volatile matrix.[8][9] The furan ring in this compound possesses a UV chromophore, allowing for detection. However, sensitivity might be lower compared to GC-FID, and it typically requires higher solvent consumption.

Below is a diagram illustrating the decision-making process for technique selection.

G cluster_input Analyte & Matrix Properties cluster_decision Decision Point cluster_methods Method Selection Analyte This compound IsVolatile Is the analyte volatile and thermally stable? Analyte->IsVolatile Matrix Sample Matrix (e.g., Drug Substance, Process Stream) Matrix->IsVolatile GC Gas Chromatography (GC-FID) - High Sensitivity - Robust for Volatiles IsVolatile->GC  Yes HPLC High-Performance Liquid Chromatography (HPLC-UV) - Good for Non-Volatiles - Handles Complex Matrices IsVolatile->HPLC  No / Complex Matrix

Caption: Decision workflow for selecting the optimal analytical technique.

The Validation Workflow: A Framework Based on ICH Q2(R1)

The validation process follows a structured workflow to evaluate a comprehensive set of performance characteristics as defined by the ICH.[2][10]

G cluster_validation Validation Experiments start Start: Define Method's Intended Purpose dev Method Development & Optimization (GC-FID) start->dev protocol Write Validation Protocol (Pre-defined Acceptance Criteria) dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob report Compile Validation Report: Summarize Data, Assess Criteria rob->report end End: Method Approved for Routine Use report->end

Caption: Overall workflow for analytical method validation.

Experimental Protocols, Data & Acceptance Criteria

This section details the experimental execution for each validation parameter for the proposed GC-FID method.

GC-FID Method Parameters (Example)
ParameterConditionRationale
Column DB-624 or equivalent (6% cyanopropylphenyl)Mid-polarity phase provides good selectivity for polar analytes like alcohols and resolves them from common process solvents.
Injector Temp. 250 °CEnsures complete and rapid volatilization of the analyte without thermal degradation.
Detector Temp. 280 °C (FID)Prevents condensation and ensures a stable detector response.
Oven Program 60 °C (hold 2 min), ramp to 220 °C at 15 °C/minProvides separation from potential low-boiling impurities and ensures elution of higher-boiling components in a reasonable time.
Carrier Gas Helium or HydrogenInert carrier gases standard for GC.
Injection Vol. 1 µLStandard volume to avoid column overloading.
Internal Standard n-Butanol or similarA compound with similar properties to the analyte but well-resolved chromatographically, used to correct for injection variability.[7]
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[11][12]

  • Experimental Protocol:

    • Prepare a diluent/matrix blank and inject it to ensure no interfering peaks are present at the retention time of this compound or the internal standard (IS).

    • Prepare a solution of the analyte (e.g., at the target concentration).

    • Prepare a solution of the internal standard.

    • Prepare a mixed solution containing the analyte and all potential interfering substances (e.g., known impurities, starting materials).

    • Inject all solutions and analyze the chromatograms. The peak for this compound should be free from co-elution with any other component.

  • Acceptance Criteria: The analyte peak must be well-resolved from all other peaks (Resolution > 2.0). The blank should show no significant interference at the retention time of the analyte or IS.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal.[11] The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[13]

  • Experimental Protocol:

    • Prepare a stock solution of this compound of a known high concentration.

    • Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the expected working concentration.

    • Add a constant concentration of the internal standard to each level.

    • Inject each concentration level in triplicate.

    • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Perform a linear regression analysis.

  • Data & Acceptance Criteria:

Concentration (µg/mL)Peak Area Ratio (Analyte/IS) - Avg.
500.51
750.76
1001.02
1251.24
1501.53
  • Acceptance Criteria: The correlation coefficient (R²) of the regression line should be ≥ 0.999.[14] The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12] It is typically determined by recovery studies.

  • Experimental Protocol:

    • Prepare samples spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • For each level, prepare three replicate samples.

    • Analyze the samples using the method.

    • Calculate the percent recovery for each sample.

  • Data & Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) - Avg.Recovery (%)RSD (%)
80%8079.599.4%0.8%
100%100100.7100.7%0.6%
120%120119.199.3%0.9%
  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%. The Relative Standard Deviation (RSD) for each level should be ≤ 2%.[11]

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[11]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Data & Acceptance Criteria:

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability 100.199.5100.8100.399.9100.5100.20.5%
Intermediate 101.2100.599.8101.5100.9100.2100.70.6%
  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should not be more than 2.0%.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]

  • Experimental Protocol:

    • These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • Alternatively, they can be determined by preparing and injecting a series of dilute solutions and establishing the minimum level at which the analyte can be reliably detected (Signal-to-Noise ratio of 3:1 for LOD) and quantified with acceptable accuracy and precision (Signal-to-Noise of 10:1 for LOQ).[9]

  • Acceptance Criteria: The LOQ value must be verified by demonstrating acceptable accuracy and precision at that concentration.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., oven temperature, carrier gas flow rate, injector temperature).

    • Vary each parameter slightly (e.g., Oven Temperature ± 2 °C, Flow Rate ± 5%).

    • Analyze a system suitability sample under each modified condition.

    • Evaluate the impact on results (e.g., peak area, retention time, resolution).

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability, and there should be no significant impact on the quantitative result.

Method Comparison: GC-FID vs. HPLC-UV

FeatureGC-FID (Primary Method)HPLC-UV (Alternative Method)
Principle Separation based on volatility and column interaction in the gas phase.Separation based on partitioning between a liquid mobile phase and solid stationary phase.
Sensitivity Generally higher for volatile organic compounds.Dependent on the analyte's UV molar absorptivity. May be less sensitive for this compound.[15]
Sample Throughput Typically faster run times (e.g., < 10 minutes).[16]Run times can be longer (e.g., 15-30 minutes).[15]
Solvent Consumption Minimal, only for sample preparation.Significant, requires continuous flow of mobile phase.
Robustness Very robust and reliable for routine QC.Robust, but more susceptible to issues like column degradation and mobile phase variability.
Best Suited For Quantifying volatile analytes, purity testing, residual solvent analysis.Analytes in complex, non-volatile matrices; can be coupled with mass spectrometry for identification.

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to the validation of a GC-FID method for the quantification of this compound. By adhering to the principles of ICH Q2(R1), explaining the rationale behind procedural choices, and presenting clear, data-driven comparisons, this document serves as a practical tool for any laboratory tasked with developing and validating robust analytical methods. The successful completion of these validation exercises provides a high degree of assurance that the method is fit for its intended purpose and will generate reliable data throughout its lifecycle.

References

A Comparative Analysis of 1-(Furan-2-yl)ethanol and Other Key Furan Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, furan derivatives represent a cornerstone for innovation, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1] Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable building blocks.[2] Among these, 1-(Furan-2-yl)ethanol stands out as a versatile intermediate. This guide provides a comprehensive comparative study of this compound against other notable furan derivatives, offering in-depth technical insights and supporting experimental data to inform your research and development endeavors.

Introduction: The Significance of the Furan Moiety

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[2] Its presence in numerous natural products and synthetic compounds underscores its importance.[3] The oxygen atom imparts a high dipole moment and the ability to act as a hydrogen bond acceptor, while the diene character of the ring system allows for participation in various cycloaddition reactions.[4] This unique combination of properties makes furan derivatives attractive for designing molecules with specific biological activities.[5]

Physicochemical Properties: A Comparative Overview

The subtle structural differences among furan derivatives can lead to significant variations in their physical and chemical properties. Understanding these differences is crucial for selecting the appropriate derivative for a specific application, from reaction solvent to a core pharmaceutical intermediate.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
This compound 112.13[6]167-170[7]73-74[7]Soluble
Furfural 96.08[8]161.7[8]-36.5[9]Slightly soluble (8.3 g/100 mL at 20 °C)[10]
Furfuryl alcohol 98.10[11]171[11]-29[11]Miscible[12]
2-Furoic acid 112.08[13]230-232[14]130-133[13]3.6 g/100 mL at 25 °C[15]

Analysis of Properties:

  • This compound , with its secondary alcohol group, exhibits a balance of polarity and lipophilicity. Its solubility in water is a key feature for certain biotransformations and pharmaceutical formulations.

  • Furfural , the parent aldehyde, is a widely available derivative produced from biomass.[16] Its high reactivity makes it a versatile starting material, though this can also lead to instability and polymerization when heated in the presence of acids.[16][17]

  • Furfuryl alcohol , the primary alcohol counterpart to this compound, is completely miscible with water, a property stemming from its strong hydrogen bonding capability.[12] This high solubility is advantageous in aqueous reaction media.

  • 2-Furoic acid introduces a carboxylic acid functionality, significantly increasing the polarity and providing a handle for amide bond formation and other derivatizations common in drug discovery.[15]

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The true value of a chemical intermediate lies in its reactivity and the diversity of transformations it can undergo. Here, we compare the synthetic utility of this compound with other furan derivatives.

Oxidation and Reduction

The functional groups appended to the furan ring dictate the course of oxidation and reduction reactions.

oxidation_reduction 2-Ethylfuran 2-Ethylfuran This compound This compound 2-Ethylfuran->this compound Oxidation This compound->2-Ethylfuran Reduction 2-Acetylfuran 2-Acetylfuran This compound->2-Acetylfuran Oxidation 2-Acetylfuran->this compound Reduction

Caption: Oxidation and Reduction Pathways of this compound.

In contrast, furfural can be readily oxidized to 2-furoic acid or reduced to furfuryl alcohol, showcasing a different reactivity profile.[8] The choice between this compound and furfuryl alcohol as a starting material often depends on whether a subsequent chiral transformation is desired, with the former offering a stereocenter.[18]

Ring Opening and Rearrangement Reactions

The furan ring is susceptible to acid-catalyzed ring-opening, a reaction that can be both a synthetic tool and a pathway to degradation. The stability of the furan derivative under acidic conditions is a critical consideration. For instance, furfuryl alcohol is known to polymerize in the presence of strong acids.[12] this compound exhibits similar, though sometimes moderated, tendencies. This reactivity is harnessed in the synthesis of other valuable compounds, such as in the Achmatowicz rearrangement.[18]

Diels-Alder Reactions

The diene character of the furan ring allows it to participate in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems.[4] The substituents on the furan ring significantly influence the rate and stereoselectivity of these reactions. The electron-donating nature of the hydroxyl group in this compound can enhance the reactivity of the furan ring in certain Diels-Alder cycloadditions compared to the electron-withdrawing aldehyde group in furfural.

Biological Activity and Toxicological Profile

When considering furan derivatives for drug development, their biological activity and toxicological profile are of paramount importance. Furan and its derivatives have been shown to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[3][19]

CompoundKnown Biological ActivitiesToxicological Concerns
This compound Intermediate in the synthesis of bioactive compounds.[20]Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[6]
Furfural Antimicrobial and flavoring agent.[14]May be toxic by ingestion, skin absorption, or inhalation.[10] Classified as a possible human carcinogen (Group 2B) by IARC.[21]
Furfuryl alcohol Used in the synthesis of resins.[12]May be toxic by ingestion and skin contact, and moderately toxic by inhalation.[22][23]
2-Furoic acid Preservative and flavoring agent.[14][15]Irritating to eyes, respiratory system, and skin.[14]

The potential for furan-containing compounds to undergo metabolic activation to reactive metabolites is a key consideration in toxicology.[24] The furan ring can be oxidized by cytochrome P-450 enzymes to form reactive intermediates that can bind to cellular macromolecules.[24] Therefore, careful toxicological assessment of any new furan derivative is essential.

Experimental Protocols: A Guide to Comparative Analysis

To facilitate your own comparative studies, we provide the following standardized protocols for key experiments.

Protocol for Comparative Oxidation using Pyridinium Chlorochromate (PCC)

Objective: To compare the rate and yield of oxidation of this compound and furfuryl alcohol to their corresponding carbonyl compounds.

Materials:

  • This compound

  • Furfuryl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round bottom flasks, magnetic stirrers, and other standard laboratory glassware

Procedure:

  • Set up two parallel reactions. In each 50 mL round bottom flask, dissolve 1 mmol of the respective alcohol (this compound or furfuryl alcohol) in 10 mL of anhydrous DCM.

  • To each flask, add 1.5 mmol of PCC in one portion while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes.

  • Upon completion, quench the reaction by adding 20 mL of diethyl ether and stir for 10 minutes.

  • Filter the mixture through a short pad of silica gel to remove the chromium salts, washing with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Determine the yield of the resulting carbonyl compound (2-acetylfuran or furfural) and characterize by ¹H NMR and GC-MS.

Caption: Workflow for Comparative Oxidation of Furan Alcohols.

Protocol for Assessing Cytotoxicity using MTT Assay

Objective: To compare the in vitro cytotoxicity of this compound, furfural, and 2-furoic acid on a human cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (this compound, furfural, 2-furoic acid) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubate the plate for 24 or 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Outlook

This compound presents a compelling profile as a versatile chemical intermediate. Its unique combination of a secondary alcohol and a furan ring offers synthetic handles for a wide range of transformations, including the introduction of chirality.[18] While its reactivity shares similarities with other furan derivatives like furfural and furfuryl alcohol, the subtle differences in its physicochemical properties and reaction outcomes make it a valuable tool for specific applications.

Future research should focus on a more thorough toxicological evaluation of this compound and its derivatives to fully unlock their potential in drug development. Furthermore, exploring its use in asymmetric synthesis and as a building block for novel polymeric materials could open up new avenues for this promising furan derivative. This guide has provided a foundational comparison and robust experimental protocols to empower researchers to make informed decisions in the selection and application of furan-based building blocks.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC for 1-(Furan-2-yl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chiral synthons like 1-(Furan-2-yl)ethanol is paramount in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This versatile building block, with its furan ring and stereogenic center, is a cornerstone in the development of complex molecules.[2] The choice of analytical methodology for its characterization and quality control directly impacts the reliability of research and development outcomes. This guide presents an objective comparison and cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Principles of the Techniques: A Tale of Two Phases

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds.[3] In this method, the sample is vaporized and its components are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information and highly sensitive quantification.[3] For a relatively volatile compound like this compound, GC-MS is a natural fit.

However, a critical consideration for alcohols in GC-MS is the potential for poor peak shape and retention time shifts due to interactions with the stationary phase.[4] To mitigate this, derivatization is often employed. This chemical modification process converts the alcohol into a more volatile and less polar derivative, leading to improved chromatographic performance and detection sensitivity.[5][6] Common derivatization methods include silylation, acylation, and alkylation.[5][6]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a highly versatile technique suitable for a broad range of analytes, including non-volatile and thermally sensitive compounds.[3][7] Separation in HPLC is achieved by partitioning sample components between a liquid mobile phase and a solid stationary phase.[3] For this compound, HPLC offers a direct method of analysis without the need for derivatization.

A key advantage of HPLC in the context of this compound is its ability to separate enantiomers (chiral separation).[8][9] Since the biological activity of chiral molecules can differ significantly between enantiomers, the ability to quantify each one is often crucial.[10] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[9][10] Polysaccharide-based CSPs are commonly used for the separation of furan derivatives.[9][11][12]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating parameters outlined by the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17][18][19][20]

GC-MS Method for this compound Analysis (with Derivatization)
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For samples, dissolve a known quantity in the same solvent.

  • Derivatization (Silylation):

    • To 100 µL of each standard and sample solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vials and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[21]

    • Injector Temperature: 280°C.[21]

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[21]

    • Injection Mode: Split (10:1 ratio).[21]

    • MS System: Agilent 5977B or equivalent.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan mode can be used for initial identification.

HPLC Method for Chiral Separation of this compound
  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase.

    • Create a series of calibration standards by serial dilution.

    • Dissolve samples in the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or an equivalent polysaccharide-based chiral column.[8]

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).[8] The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25°C.[8]

    • Detector: UV-Vis detector at 254 nm.[8]

    • Injection Volume: 10 µL.

Cross-Validation and Comparison

Cross-validation ensures the reliability and comparability of results obtained from different analytical methods.[3][22] A logical workflow for this process is illustrated below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_validation Method Validation cluster_comparison Data Comparison & Conclusion Sample Homogeneous Sample Batch GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC GCMS_Val GC-MS Validation Parameters (Linearity, LOD, LOQ, Precision, Accuracy) GCMS->GCMS_Val HPLC_Val HPLC Validation Parameters (Linearity, LOD, LOQ, Precision, Accuracy) HPLC->HPLC_Val Compare Statistical Comparison of Results GCMS_Val->Compare HPLC_Val->Compare Conclusion Conclusion on Method Equivalency/Suitability Compare->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Quantitative Performance Data

The performance of each method is evaluated based on key validation parameters as defined by ICH guidelines.[15][16][17] The following table summarizes typical performance characteristics.

Validation ParameterGC-MS (with Derivatization)HPLC (Chiral)Rationale & Insights
Linearity (r²) > 0.995[15]> 0.995[15]Both methods are expected to demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mL[23]GC-MS, particularly with SIM mode, generally offers superior sensitivity, making it ideal for trace analysis.
Limit of Quantification (LOQ) Low ng/mL[24]Mid to high ng/mL[23]The lower LOQ of GC-MS allows for the precise measurement of smaller quantities of the analyte.
Precision (%RSD) < 5%< 2%[3]Both methods exhibit good precision. HPLC often shows very low relative standard deviation for replicate injections.
Accuracy (Recovery %) 95-105%98-102%[24]Both techniques can provide high accuracy when properly validated.
Specificity High (Mass Spec)High (Chiral Column)GC-MS provides high specificity through mass fragmentation patterns. HPLC with a chiral column offers specificity for enantiomers.
Sample Throughput Lower (derivatization step)Higher (direct injection)The additional derivatization step in the GC-MS protocol reduces its throughput compared to the direct injection HPLC method.

Expert Insights and Recommendations

The choice between GC-MS and HPLC for the analysis of this compound is contingent on the specific analytical objective.

  • For trace-level quantification and structural confirmation , GC-MS is the superior method due to its high sensitivity and the specificity of mass spectrometric detection.[3] The requirement for derivatization, while adding a step to the sample preparation, is often justified by the enhanced performance.[25]

  • For routine analysis, quality control, and chiral purity determination , HPLC is the more pragmatic choice.[13] Its ability to perform direct analysis without derivatization leads to higher sample throughput. Crucially, for chiral molecules like this compound, HPLC with a chiral stationary phase is indispensable for separating and quantifying enantiomers.[8][9]

Cross-validation is not merely a procedural formality but a cornerstone of analytical rigor. By demonstrating the concordance of results between two orthogonal techniques like GC-MS and HPLC, researchers can have a high degree of confidence in the accuracy and reliability of their data. This is particularly critical in regulated environments such as drug development, where data integrity is non-negotiable.

References

A Comparative Guide to Modern Synthetic Routes for 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Furan-2-yl)ethanol is a pivotal chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, with its furan moiety representing a privileged scaffold in drug discovery.[1][2][3] The increasing demand for enantiomerically pure forms of this alcohol has driven the development of novel synthetic strategies that are not only efficient but also align with the principles of green chemistry. This guide provides a comprehensive comparison of established and emerging synthetic routes, starting from the biomass-derived platform chemical, furfural. We will delve into traditional chemical methods, modern catalytic hydrogenations, and highly selective biocatalytic transformations. This document is intended for researchers, chemists, and process development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to inform the selection of the most suitable synthetic pathway for their specific needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main streams: racemic synthesis, which yields an equal mixture of both enantiomers, and enantioselective synthesis, which targets the production of a single, optically active enantiomer. The choice of strategy is fundamentally dictated by the end application of the target molecule.

The journey from the renewable feedstock furfural typically proceeds via one of two intermediates: furfural itself or 2-acetylfuran.[1] The subsequent transformation into the desired alcohol can be achieved through chemical or biological means, each with distinct advantages and limitations.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Target Product Furfural Furfural (Biomass-derived) Furan Furan Furfural->Furan Decarbonylation Racemic_Alcohol Racemic (±)-1-(Furan-2-yl)ethanol Furfural->Racemic_Alcohol Grignard Reaction (CH₃MgBr) Acetylfuran 2-Acetylfuran Furan->Acetylfuran Friedel-Crafts Acylation Acetylfuran->Racemic_Alcohol Chemical Reduction (e.g., NaBH₄) Chiral_Alcohol Enantiopure (R)- or (S)- This compound Acetylfuran->Chiral_Alcohol Asymmetric Reduction (Catalytic or Biocatalytic) Racemic_Alcohol->Chiral_Alcohol Kinetic Resolution (e.g., Lipase)

Caption: High-level overview of synthetic pathways to this compound.

In-Depth Analysis of Synthetic Routes

Route A: Racemic Synthesis

These methods are often straightforward and high-yielding but produce a 1:1 mixture of the (R) and (S) enantiomers, which may require subsequent resolution if a single enantiomer is desired.

  • A1: Direct Grignard Reaction on Furfural

    This one-step approach is one of the most direct methods.[1] It involves the nucleophilic addition of a methyl group from a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon of furfural.[1][2] The choice of an ethereal solvent like anhydrous diethyl ether or THF is critical to stabilize the Grignard reagent and facilitate the reaction. A subsequent aqueous acidic workup protonates the intermediate alkoxide to yield the final alcohol.[1] While efficient, this method's primary drawback is its lack of stereocontrol.

  • A2: Two-Step Synthesis via 2-Acetylfuran Reduction

    This common two-step pathway begins with the Friedel-Crafts acylation of furan with acetic anhydride, often catalyzed by an acid like phosphoric acid, to form 2-acetylfuran.[1][2] The resulting ketone is then reduced to the target alcohol. The choice of reducing agent determines the process's efficiency and safety profile. Sodium borohydride (NaBH₄) in an alcoholic solvent is a widely used, mild, and effective reagent for this reduction, offering high conversion rates.[1] However, like the Grignard route, this standard reduction also results in a racemic product.

Route B: Enantioselective Synthesis

For applications in pharmaceuticals and other biologically active compounds, achieving high enantiomeric purity is paramount.[4][5] These routes are designed to selectively produce one enantiomer over the other.

  • B1: Asymmetric Catalytic Hydrogenation

    This method utilizes a prochiral starting material, 2-acetylfuran, and reduces it using hydrogen gas in the presence of a chiral metal catalyst. Homogeneous catalysts, such as Ruthenium-BINAP (Ru-BINAP) complexes, are well-known for their ability to induce high enantioselectivity in the hydrogenation of ketones.[6] The causality behind this selectivity lies in the formation of a chiral catalyst-substrate complex that sterically favors hydrogen delivery to one face of the carbonyl group. These reactions often require high pressures of hydrogen gas and specialized autoclave equipment.[6] While effective, the catalysts can be expensive and may require removal from the final product.

  • B2: Whole-Cell Biocatalytic Reduction

    Biocatalysis has emerged as a powerful and sustainable alternative for producing enantiopure alcohols.[5] This approach employs microorganisms, such as Lactobacillus paracasei or Baker's Yeast, which contain alcohol dehydrogenases (ADHs) that catalyze the asymmetric reduction of 2-acetylfuran with exceptional selectivity.[6][7] The stereochemical outcome—whether the (R) or (S) enantiomer is formed—is dependent on the specific enzymes inherent to the chosen microbial strain.[5]

    The reaction is typically conducted in an aqueous medium under mild conditions (e.g., ambient pressure and near-neutral pH), making it an environmentally benign process.[4][8] The cell's metabolism regenerates the necessary NADPH cofactor by oxidizing a simple co-substrate like glucose, driving the reaction to completion.[5] This method can achieve both high yields (>97%) and outstanding enantiomeric excess (>99%).[7]

  • B3: Lipase-Catalyzed Kinetic Resolution

    Kinetic resolution is an alternative strategy that starts with the racemic alcohol. The method relies on an enzyme, typically a lipase such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers in the presence of an acyl donor like vinyl acetate.[5] This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. These two compounds can then be separated by standard chromatographic techniques. The primary limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%, making it less atom-economical than asymmetric synthesis.

Quantitative Performance Comparison

The selection of an optimal synthetic route depends on a careful evaluation of various performance metrics. The table below summarizes key data compiled from experimental findings for the discussed methodologies.

ParameterRoute A1: Grignard[1]Route A2: Acylation + NaBH₄ Reduction[1]Route B1: Asymmetric Hydrogenation[6]Route B2: Biocatalysis (L. paracasei)[6][7]
Starting Material FurfuralFuran (from Furfural)2-Acetylfuran2-Acetylfuran
Number of Steps 1211
Typical Yield 81-98%HighHigh Conversion>97%
Enantiomeric Excess (e.e.) Racemic (0%)Racemic (0%)65-87%>99% (R)
Key Reagents CH₃MgBr, Ether/THFAcetic anhydride, H₃PO₄, NaBH₄H₂, Chiral Ru or Ir catalystWhole cells, Glucose, Buffer
Temperature 0 °C to RT70 °C (acylation), RT (reduction)20-60 °C30 °C
Pressure AmbientAmbientHigh (50-100 atm)Ambient
Reaction Time ~2-4 hours~6-8 hours24 hours48 hours
Green Chemistry Aspect Use of volatile/flammable solventsUse of organic solventsHigh energy input (pressure)Aqueous medium, mild conditions, renewable catalyst

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for laboratory implementation.

Protocol 1: Racemic Synthesis via Grignard Reaction (Route A1)

This protocol describes the direct conversion of furfural to racemic this compound.[1]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add methylmagnesium bromide (1.1 eq) in anhydrous diethyl ether.

  • Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of furfural (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield racemic this compound.[1][2]

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_1 Setup flame-dried flask under N₂ prep_2 Add CH₃MgBr in Ether prep_1->prep_2 prep_3 Cool to 0 °C prep_2->prep_3 react_1 Dropwise addition of Furfural prep_3->react_1 react_2 Stir at RT for 2h react_1->react_2 react_3 Monitor by TLC react_2->react_3 workup_1 Quench with aq. NH₄Cl react_3->workup_1 work_2 Extract with Diethyl Ether workup_1->work_2 work_3 Dry & Concentrate work_2->work_3 work_4 Vacuum Distillation work_3->work_4

Caption: Workflow for the one-step synthesis via Grignard reaction.

Protocol 2: Enantioselective Synthesis via Whole-Cell Bioreduction (Route B2)

This protocol details the synthesis of (R)-1-(furan-2-yl)ethanol using Lactobacillus paracasei.[5][6][7]

  • Biocatalyst Preparation:

    • Cultivate Lactobacillus paracasei cells in an appropriate growth medium (e.g., MRS broth) until the late-logarithmic phase.

    • Harvest the cells by centrifugation and wash the cell pellet with a sterile phosphate buffer (pH 7.0).

  • Bioreduction Setup:

    • In an Erlenmeyer flask, resuspend the harvested cell pellet in a sterile phosphate buffer containing a carbon source (e.g., 2% w/v glucose) for cofactor regeneration.

    • Add 2-acetylfuran (the substrate) to the cell suspension to a final concentration of 50-100 mM.

  • Reaction: Incubate the reaction mixture at 30 °C with gentle agitation (e.g., 200 rpm) for 48 hours. Monitor the conversion of the substrate and the formation of the product by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Extraction and Purification:

    • Once the reaction is complete, saturate the aqueous layer with sodium chloride to prevent emulsion formation.

    • Extract the product with an equal volume of ethyl acetate three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[5][6]

    • Purify the product by column chromatography on silica gel to obtain enantiomerically pure (R)-1-(furan-2-yl)ethanol.

  • Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or chiral GC.[5]

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several distinct routes, each with a unique profile of benefits and drawbacks.

  • For rapid, scalable production of racemic material , the direct Grignard reaction on furfural offers an efficient one-step solution.[1]

  • For achieving the highest enantiopurity with a focus on sustainability , whole-cell biocatalytic reduction is the superior method.[7] It operates under mild, aqueous conditions, avoids the use of heavy metals or harsh reagents, and delivers exceptional stereoselectivity.[4][5]

The choice of synthetic strategy will ultimately be guided by the specific requirements of the project, including the desired stereochemistry, scale, available equipment, and cost considerations. As the chemical industry continues to pivot towards greener and more sustainable practices, the advancement and adoption of biocatalytic and other modern catalytic methods are expected to become increasingly prevalent for the synthesis of this and other valuable chiral intermediates.

References

Inter-laboratory comparison of 1-(Furan-2-yl)ethanol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison of 1-(Furan-2-yl)ethanol Analysis: A Guide for Ensuring Methodological Robustness

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in this compound Quantification

This compound is a furan derivative of increasing interest across various scientific disciplines. It is recognized as a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its presence, often as a result of thermal processing, has been noted in various matrices, including food products where furan and its derivatives are monitored as potential process contaminants.[3][4] Given its significance, the ability to accurately and consistently quantify this compound is paramount for researchers, scientists, and drug development professionals.

This guide presents a framework for conducting an inter-laboratory comparison for the analysis of this compound. The objective is to provide a comprehensive protocol that enables laboratories to validate their analytical methods, identify potential discrepancies, and ultimately ensure the reliability and comparability of data across different sites. While inter-laboratory studies have been conducted for furan and other derivatives, this guide focuses specifically on the unique considerations for this compound, drawing upon established analytical principles for related compounds.[5]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the cornerstone of reliable quantification. For this compound, two primary methods have demonstrated significant utility: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] Its high sensitivity and selectivity make it particularly well-suited for detecting trace amounts of this compound, especially in complex matrices.[8] The coupling of gas chromatography with mass spectrometry allows for both confident identification based on mass spectra and accurate quantification.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes

HPLC offers a versatile alternative, particularly for samples where the analyte is less volatile or when derivatization is not desirable.[9] HPLC methods can be tailored through the selection of different columns and mobile phases to achieve optimal separation of this compound from other matrix components.[10]

A Proposed Protocol for an Inter-Laboratory Comparison Study

To ensure the comparability of results, a well-defined protocol is essential. The following outlines a proposed inter-laboratory study designed to assess the proficiency of participating laboratories in the analysis of this compound.

Study Design and Logistics

The study will involve a central organizing body responsible for the preparation and distribution of a homogenous test material to all participating laboratories. A realistic timeframe will be established for sample analysis and data submission.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission & Evaluation Preparation of Homogenous Test Material Preparation of Homogenous Test Material Characterization of Test Material (Purity & Concentration) Characterization of Test Material (Purity & Concentration) Preparation of Homogenous Test Material->Characterization of Test Material (Purity & Concentration) Distribution to Participating Laboratories Distribution to Participating Laboratories Characterization of Test Material (Purity & Concentration)->Distribution to Participating Laboratories Sample Receipt & Storage Sample Receipt & Storage Distribution to Participating Laboratories->Sample Receipt & Storage Execution of Standardized Analytical Protocols (GC-MS & HPLC) Execution of Standardized Analytical Protocols (GC-MS & HPLC) Sample Receipt & Storage->Execution of Standardized Analytical Protocols (GC-MS & HPLC) Data Acquisition Data Acquisition Execution of Standardized Analytical Protocols (GC-MS & HPLC)->Data Acquisition Submission of Results to Central Organizer Submission of Results to Central Organizer Data Acquisition->Submission of Results to Central Organizer Statistical Analysis (z-scores, etc.) Statistical Analysis (z-scores, etc.) Submission of Results to Central Organizer->Statistical Analysis (z-scores, etc.) Issuance of Final Report Issuance of Final Report Statistical Analysis (z-scores, etc.)->Issuance of Final Report

Caption: Workflow of the proposed inter-laboratory comparison study.

Test Material

A certified reference material of this compound should be used to prepare a stock solution. This stock solution will be spiked into a well-characterized matrix relevant to the participants' field of work (e.g., a model food matrix or a pharmaceutical excipient blend) to create a homogenous test material. The final concentration of this compound in the test material will be unknown to the participants.

Experimental Protocols

Participating laboratories will be instructed to perform the analysis using both GC-MS and HPLC methods, if available. Detailed, step-by-step protocols are provided below.

Protocol 1: GC-MS Analysis

This protocol is adapted from established methods for furan and its derivatives.[6][11]

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Weigh Test Material B Add Internal Standard (d4-furan) A->B C Add Saturated NaCl Solution B->C D Equilibrate in Headspace Vial C->D E HS-SPME Extraction D->E F GC-MS/MS Analysis E->F G Data Processing F->G

Caption: GC-MS analytical workflow.

Step-by-Step GC-MS Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 g of the test material into a 20 mL headspace vial. The exact weight will depend on the matrix.[12]

    • Spike the sample with a known amount of an appropriate internal standard, such as d4-furan.

    • Add 5 mL of a saturated NaCl solution to the vial.[6]

    • Seal the vial and equilibrate at 35°C for 15 minutes.[6]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 15-30 minutes at 35°C.[6][12]

  • GC-MS Parameters:

    • Injector: Splitless mode, 280°C.[6]

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Oven Program: 32°C for 4 min, ramp to 200°C at 20°C/min, hold for 3 min.[6]

    • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350. For higher sensitivity, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM).[11][12]

  • Calibration and Quantification:

    • Prepare a multi-level calibration curve using standards of this compound in a matrix blank.

    • Quantify the analyte using the internal standard method.

Protocol 2: HPLC Analysis

This protocol is based on general methods for the analysis of furan derivatives.[9][10]

cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Test Material B Extract with Mobile Phase A->B C Vortex and Centrifuge B->C D Filter Supernatant C->D E HPLC-DAD Analysis D->E F Data Processing E->F

Caption: HPLC analytical workflow.

Step-by-Step HPLC Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the test material.

    • Extract the analyte with a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Vortex the mixture and centrifuge to separate the solid and liquid phases.

    • Filter the supernatant through a 0.45 µm filter prior to injection.

  • HPLC Parameters:

    • Column: C8 or C18 reverse-phase column (e.g., Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[10][13]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: Diode-Array Detector (DAD) at a wavelength of 220 nm.

    • Injection Volume: 10-20 µL.

  • Calibration and Quantification:

    • Prepare a multi-level calibration curve using standards of this compound.

    • Quantify the analyte using an external standard method.

Data Analysis and Reporting

Each participating laboratory will be required to report the mean concentration of this compound, standard deviation, and the number of replicate analyses for both methods. The central organizer will then perform a statistical analysis of the submitted data to assess inter-laboratory precision. The z-score for each laboratory's result will be calculated to provide a standardized measure of performance.

Data Presentation and Interpretation

The results of the inter-laboratory comparison should be presented in a clear and concise manner to facilitate easy interpretation.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound (Assigned Value = 50.0 µg/kg)
Laboratory IDMethodReported Mean (µg/kg)Standard Deviation (µg/kg)Recovery (%)z-score
Lab 1GC-MS48.52.197.0-0.5
Lab 1HPLC52.33.5104.60.8
Lab 2GC-MS51.21.8102.40.4
Lab 2HPLC55.84.2111.62.0
Lab 3GC-MS45.12.590.2-1.7
Lab 3HPLC47.93.195.8-0.7
..................
Interpretation of Results

The data presented in Table 1 would allow for a comprehensive evaluation of analytical performance. For instance, a high z-score (typically >2 or <-2) may indicate a systematic error in a laboratory's methodology. Consistently high or low recovery values across multiple laboratories for a particular method could suggest a matrix effect that needs to be addressed.

Conclusion: Towards Harmonized and Reliable Analysis

References

A Comparative Guide to Confirming the Absolute Configuration of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of stereoselective synthesis and the development of chiral drugs. The spatial arrangement of atoms dictates biological activity, and even subtle differences can lead to vastly different pharmacological outcomes. 1-(Furan-2-yl)ethanol, a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals, serves as an excellent case study for comparing the principal methods of absolute configuration determination.[1]

This guide provides an in-depth, objective comparison of three powerful techniques for confirming the absolute configuration of this compound: Vibrational Circular Dichroism (VCD) spectroscopy, the Mosher's ester method (¹H-NMR spectroscopy), and single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on supporting data.

Method Comparison at a Glance

The selection of a method for determining absolute configuration is a critical decision influenced by factors such as the physical state of the sample, the quantity available, the required accuracy, and the available instrumentation.

FeatureVibrational Circular Dichroism (VCD)Mosher's Method (¹H-NMR)X-ray Crystallography
Principle Differential absorption of left and right circularly polarized infrared light.[2]Analysis of chemical shift differences in diastereomeric esters formed with a chiral derivatizing agent.[3][4]Diffraction of X-rays by a single, well-ordered crystal.[5]
Sample Phase Solution or neat liquid.[6]Solution.[6]Solid (single crystal).[6]
Sample Amount Milligrams (typically 1-10 mg).[6]Sub-milligram to milligrams (typically 1-5 mg per diastereomer).[6]Micrograms to milligrams.[6]
Experimental Time Hours to a day.[6]4-6 hours of active effort over 1-2 days.[7]Days to weeks (highly dependent on crystallization).[6]
Accuracy High, with strong correlation to computational models.[8]High, contingent on clear chemical shift differences and correct conformational analysis.[9]High (often considered the definitive "gold standard").[4]
Key Requirement Chiral molecule with IR active vibrational modes.Derivatizable functional group (e.g., -OH).Formation of a high-quality single crystal.[9]
Primary Output VCD spectrum (differential absorbance vs. wavenumber).Δδ (δS - δR) values for protons near the chiral center.[6]3D molecular structure and Flack parameter.[5]

Vibrational Circular Dichroism (VCD): A Chiroptical Approach in Solution

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[2] This differential absorption provides a unique spectral fingerprint of a molecule's three-dimensional structure in solution, making it a powerful tool for determining absolute configuration without the need for crystallization.[2] The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer (e.g., the (R)-enantiomer) to make the assignment.[8]

Experimental Protocol: VCD Analysis of this compound
  • Sample Preparation: Dissolve 5-10 mg of enantiomerically enriched this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.

  • Data Acquisition: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection typically involves accumulating scans over several hours to achieve an adequate signal-to-noise ratio.[2]

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer (e.g., (R)-1-(Furan-2-yl)ethanol). This involves a conformational search to identify the most stable conformers and a subsequent frequency calculation for each.[8]

  • Spectral Comparison: Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum. A direct match in the sign and relative intensity of the VCD bands confirms the absolute configuration.

Diagram: VCD Experimental Workflow

VCD_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_computation Computational Modeling cluster_comparison Configuration Assignment Sample This compound Solution Sample in Solution Sample->Solution Solvent CDCl3 Solvent->Solution Spectrometer VCD Spectrometer Solution->Spectrometer Exp_Spectrum Experimental VCD Spectrum Spectrometer->Exp_Spectrum Compare Compare Spectra Exp_Spectrum->Compare DFT DFT Calculation ((R)-enantiomer) Calc_Spectrum Calculated VCD Spectrum DFT->Calc_Spectrum Calc_Spectrum->Compare Assignment Absolute Configuration Compare->Assignment Mosher_Workflow cluster_synthesis Diastereomer Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis & Assignment Alcohol This compound R_Ester (R)-MTPA Ester Alcohol->R_Ester S_Ester (S)-MTPA Ester Alcohol->S_Ester R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR 1H-NMR Spectroscopy R_Ester->NMR S_Ester->NMR R_Spectrum Spectrum of (R)-Ester NMR->R_Spectrum S_Spectrum Spectrum of (S)-Ester NMR->S_Spectrum Delta_delta Calculate Δδ = δS - δR R_Spectrum->Delta_delta S_Spectrum->Delta_delta Model Apply Conformational Model Delta_delta->Model Assignment Absolute Configuration Model->Assignment Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Alcohol This compound Derivatization Crystalline Derivative Alcohol->Derivatization Crystal Single Crystal Growth Derivatization->Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Diffraction_Data Diffraction Pattern Diffractometer->Diffraction_Data Solve_Structure Solve & Refine Structure Diffraction_Data->Solve_Structure Flack Determine Flack Parameter Solve_Structure->Flack Assignment Absolute Configuration Flack->Assignment

References

Safety Operating Guide

A Procedural Guide for the Proper Disposal of 1-(Furan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe laboratory environment and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Furan-2-yl)ethanol.

While specific regulatory documents may not single out this compound, its chemical structure—a flammable alcohol containing a reactive furan moiety—necessitates its classification and handling as hazardous waste.[1] The procedures outlined herein are grounded in established best practices for managing flammable, irritant, and reactive organic compounds.

Hazard Profile and Core Safety Principles

Understanding the "why" behind a protocol is critical for ensuring compliance and safety. The disposal procedure for this compound is dictated by its inherent chemical properties and associated hazards.

Causality Behind the Hazard: The primary risks stem from two parts of the molecule. The ethanol-like structure confers flammability, while the furan ring is susceptible to certain reactions. Furan-based alcohols can be highly reactive in the presence of acids, potentially leading to exothermic polymerization.[2][3]

Table 1: Hazard Summary for this compound

Hazard TypeDescriptionPrimary Rationale & Supporting Evidence
Flammability The compound is a combustible liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5]As an alcohol, it possesses a flash point that makes it a fire risk, similar to other common laboratory solvents like ethanol.[4][6][7] Engineering controls like fume hoods and eliminating ignition sources are paramount.[4][8]
Health Hazards Harmful if swallowed, causes serious skin and eye irritation, and may cause respiratory irritation.[5][9][10][11]Direct contact can cause irritation.[11] Inhalation of vapors should be minimized.[10] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Reactivity Prone to acid-catalyzed reactions, which can include dehydration and potentially vigorous or exothermic polymerization.[2]The furan ring contributes to the reactivity. It is crucial to prevent mixing with incompatible waste streams, particularly strong acids and oxidizing agents.[1][2]
Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including disposal, the following PPE is required to create a barrier against exposure[9][12]:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: For spills or work in areas with inadequate ventilation, a respirator equipped with an organic vapor cartridge is necessary.[12]

Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in preventing dangerous reactions within a waste container.[1] Mixing this compound with incompatible chemicals can have violent consequences.

Step-by-Step Guide to Preparing a Waste Container:
  • Select an Appropriate Container:

    • Choose a container made of a material chemically compatible with this compound (e.g., glass or high-density polyethylene).

    • The container must have a tight-fitting screw cap to prevent leaks and the escape of flammable vapors.[13] Do not use containers with loose caps, stoppers, or parafilm as a primary seal.[14]

  • Properly Label the Container:

    • Affix a hazardous waste label to the container before adding any waste.[7][8]

    • The label must clearly state:

      • The words "HAZARDOUS WASTE" .[7]

      • The full, unabbreviated chemical name: "this compound" .[1][7] List any other constituents if it is a mixed waste stream.

      • The date on which waste was first added to the container (the "accumulation start date").[1][7]

  • Place in Secondary Containment:

    • Position the labeled container within a larger, chemically resistant secondary containment tray or tub.[1][15] This crucial step ensures that any potential leaks are captured, preventing a larger spill.

Disposal Protocol for Routine Laboratory Waste

This protocol covers the disposal of this compound from reaction workups, used chromatography solvents, or other routine procedures.

  • Transferring Waste:

    • Perform all waste transfers inside a certified chemical fume hood to control vapor exposure.

    • Use a funnel to carefully pour the waste into the designated, labeled hazardous waste container.

    • Do not overfill the container. A minimum of 10% headspace must be left to allow for vapor expansion.[1]

  • Container Management:

    • Securely close the waste container cap immediately after adding waste.[1][13][15] A container with a funnel left in it is considered "open" and is a regulatory violation.

    • Wipe down the exterior of the container with a damp cloth or paper towel to remove any external contamination. Dispose of the wipe as hazardous waste.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and contained waste container in a designated SAA.[1]

    • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[1][15]

    • The SAA must be away from all sources of ignition, heat, and direct sunlight.[1]

  • Arranging for Final Disposal:

    • Monitor the waste level in the container. When the container is nearly full, or if the accumulation time has reached the maximum limit set by your institution (often 9-12 months), arrange for disposal.[15]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][12][14] Provide them with a complete and accurate description of the waste container's contents.

Emergency Procedures for Spills

Accidents happen. A prepared response is key to mitigating the risk.

For Small, Manageable Spills (<100 mL):
  • Alert Personnel: Alert others in the immediate area.

  • Ensure Ventilation: Ensure the fume hood is operating correctly.

  • Don PPE: If not already wearing it, don the full mandatory PPE.

  • Contain and Absorb: Use a chemical spill kit to absorb the spill. Cover the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully scoop the absorbed material into a designated container or heavy-duty plastic bag.

  • Decontaminate: Wipe the spill area with soap and water.

  • Package and Label: Seal the container/bag of spill debris, label it as "Hazardous Waste: this compound Spill Debris," and place it in the SAA for EHS pickup.[8]

For Large Spills (>100 mL) or Spills Outside a Fume Hood:
  • Evacuate Immediately: Warn all personnel in the laboratory to evacuate the area.[6]

  • Isolate the Area: If safe to do so, close the laboratory doors to contain the vapors.

  • Activate Alarm: Pull the nearest fire alarm if there is any risk of fire.

  • Call for Emergency Response: From a safe location, contact your institution's EHS and/or emergency response number.[6] Provide the chemical name, location, and estimated quantity of the spill.

  • Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste, from generation to final handoff.

G cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Classification cluster_2 Phase 3: Action & Containment cluster_3 Phase 4: Final Disposition WasteGenerated Waste Generated (Pure, Solution, or Contaminated Material) AssessCondition Assess Condition WasteGenerated->AssessCondition RoutineWaste Routine Waste AssessCondition->RoutineWaste Contained Spill Spill Occurs AssessCondition->Spill Uncontained TransferToContainer Step 1: Transfer to Labeled Waste Container RoutineWaste->TransferToContainer AssessSpillSize Assess Spill Size Spill->AssessSpillSize StoreInSAA Step 2: Store Securely in SAA TransferToContainer->StoreInSAA ContactEHS Final Step: Contact EHS for Pickup StoreInSAA->ContactEHS Container Full or Time Limit Reached SmallSpill Small Spill Procedure: Absorb & Collect AssessSpillSize->SmallSpill <100 mL LargeSpill Large Spill Procedure: Evacuate & Call EHS AssessSpillSize->LargeSpill >100 mL SmallSpill->TransferToContainer Place debris in container LargeSpill->ContactEHS Immediate Response

References

Navigating the Safe Handling of 1-(Furan-2-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of novel chemical entities is boundless. Yet, this pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of 1-(Furan-2-yl)ethanol, a compound with significant potential in synthetic chemistry and drug development. Our focus extends beyond mere procedural steps; we aim to instill a deep understanding of why these precautions are critical, empowering you to work safely and effectively.

Understanding the Risks: Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is paramount. While specific GHS classifications can vary by supplier, the available data points to several key areas of concern. It is often characterized as a flammable liquid and a substance that can cause serious eye irritation.[1] Due to its furan moiety, it should be handled with the same caution as other potentially toxic organic compounds.[2]

Key Hazard Considerations:

  • Flammability: The compound is a flammable liquid, and its vapors may form explosive mixtures with air.[1] It is crucial to keep it away from open flames, hot surfaces, and other sources of ignition.[1][3]

  • Eye Irritation: Direct contact can cause serious eye irritation.[1]

  • Inhalation: Inhalation of vapors may be harmful and can cause respiratory irritation.[4][5]

  • Skin Contact: It may be harmful if absorbed through the skin.[4]

  • Ingestion: Swallowing the substance may be harmful.[4]

Your First Line of Defense: Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound, based on established safety protocols for similar chemical entities.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]To prevent skin contact and absorption. Gloves must be inspected for integrity before each use.
Eye Protection Safety glasses with side shields or chemical splash goggles.[2]To protect against splashes and vapors that can cause serious eye irritation.
Body Covering A standard laboratory coat.To protect skin and personal clothing from accidental spills.
Respiratory Protection Not typically required when used in a well-ventilated area or a chemical fume hood.[2]Engineering controls are the primary method for mitigating inhalation risks.

Laboratory Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a structured workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the lifecycle of this compound within your laboratory, from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Establish Protocol B Don Appropriate PPE A->B Pre-operation C Work in a Ventilated Area (Fume Hood) B->C Begin Work D Dispense & Use C->D Experimentation E Segregate Waste D->E Post-experiment F Label Hazardous Waste Container E->F Waste Management G Store in Satellite Accumulation Area F->G H Arrange for EHS Pickup G->H Final Disposal

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS): Before handling this compound for the first time, thoroughly read the supplier-provided SDS.

    • Develop a Standard Operating Procedure (SOP): Based on the SDS and your specific experimental protocol, create a detailed SOP that includes all safety precautions.

    • Assemble PPE: Ensure all necessary PPE is readily available and in good condition.[6]

  • Safe Handling and Use:

    • Engineering Controls: Always handle this compound in a well-ventilated area.[6][7] For most applications, a certified chemical fume hood is the most appropriate engineering control to minimize inhalation exposure.[2]

    • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

    • Avoid Incompatibilities: Do not mix this compound with strong oxidizing agents, as this could lead to a dangerous reaction.[2]

    • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][6]

  • Spill Management and First Aid:

    • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, diatomite).[4] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[8]

    • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[4][8] Seek immediate medical attention.

    • Skin Contact: If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][8]

    • Inhalation: If vapors are inhaled, move the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical aid.[4]

Responsible Disposal: A Critical Final Step

Proper disposal of this compound and any contaminated materials is not just a regulatory requirement but a cornerstone of responsible laboratory practice. Due to its chemical nature, it must be treated as hazardous waste.[2]

Disposal Protocol:

  • Waste Segregation: Use a dedicated and clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, pipette tips, absorbent pads).[2]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".[2] Include the date when waste was first added to the container.

  • Storage of Waste: Keep the waste container securely closed and store it in a designated satellite accumulation area within the laboratory.[2] This area should be away from ignition sources and in secondary containment.[2]

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the full waste container.[2]

By integrating these safety protocols into your daily laboratory operations, you can confidently work with this compound, advancing your research while upholding the highest standards of safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.